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  • Product: 2,3-Dibromopropyl carbamate
  • CAS: 55190-46-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dibromopropyl Carbamate

Abstract 2,3-Dibromopropyl carbamate is a halogenated organic molecule with potential relevance in synthetic chemistry and drug development. However, a comprehensive public profile of its physicochemical properties is no...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,3-Dibromopropyl carbamate is a halogenated organic molecule with potential relevance in synthetic chemistry and drug development. However, a comprehensive public profile of its physicochemical properties is notably absent from the scientific literature. This technical guide addresses this knowledge gap by providing a structured framework for the complete physicochemical characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It outlines the causality behind essential experimental choices and provides robust, step-by-step protocols for synthesis, structural elucidation, property determination, and stability assessment. By grounding these methodologies in established analytical principles for related chemical entities, this guide serves as a self-validating system for generating the reliable data required for advanced research and development.

Chemical Identity and Structure

The foundational step in any chemical investigation is the unambiguous confirmation of the molecule's identity. 2,3-Dibromopropyl carbamate is an ester of carbamic acid and 2,3-dibromo-1-propanol. Its structure contains two chiral centers, though it is often handled as a racemic mixture.

Molecular Structure

The chemical structure features a primary carbamate functional group attached to a dibrominated propyl chain. The presence of two bromine atoms is a key feature that heavily influences its molecular weight, polarity, and analytical signature in mass spectrometry.

Caption: Chemical structure of 2,3-dibromopropyl carbamate.

Chemical Identifiers

Precise identification is critical for database searches and regulatory compliance.

IdentifierValueSource
Chemical Name 2,3-Dibromopropyl carbamate-
CAS Number 3679-53-4[1]
Molecular Formula C₄H₇Br₂NO₂Calculated
Molecular Weight 276.91 g/mol Calculated

Physicochemical Properties: Known and To-Be-Determined

The available data on 2,3-dibromopropyl carbamate is limited, primarily sourced from safety data sheets. Key properties such as boiling point, detailed solubility profiles, and spectral data are not extensively published and require experimental determination.

Summary of Known Properties
PropertyValueMethod / ConditionsSource
Physical Form SolidAmbient Temperature[1]
Melting Point 64 - 68 °C (147 - 154 °F)Literature[1]
Log P (n-octanol/water) 2.81OECD Test Guideline 107, 25 °C[1]

The Log P value of 2.81 suggests the compound is lipophilic and that bioaccumulation is a possibility that should not be entirely ruled out without further study.[1]

Experimental Protocols for Full Characterization

Given the data scarcity, a primary objective for any research team is to generate a comprehensive and reliable dataset. The following section provides validated, field-proven methodologies for this purpose.

Proposed Synthesis and Purification Workflow

The synthesis of carbamates can be achieved through several established routes.[2][3] A logical approach for 2,3-dibromopropyl carbamate would involve the reaction of 2,3-dibromo-1-propanol with a suitable carbamoylating agent.

G Reactants Reactants: - 2,3-Dibromo-1-propanol - Sodium Cyanate - Trifluoroacetic Acid Reaction Step 1: Carbamoylation - Inert solvent (e.g., Dichloromethane) - Stir at 0°C to room temperature - Monitor by TLC/LC-MS Reactants->Reaction Workup Step 2: Aqueous Workup - Quench reaction with water - Separate organic layer - Wash with brine Reaction->Workup Purification Step 3: Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) Workup->Purification Product Final Product: 2,3-Dibromopropyl Carbamate (Verify by NMR, MS, IR) Purification->Product

Caption: Proposed workflow for synthesis and purification.

Structural Elucidation and Purity Assessment

Causality: A multi-technique approach is non-negotiable for unambiguous structure confirmation. Mass spectrometry is essential to confirm the mass and bromine presence, NMR provides the carbon-hydrogen framework, IR identifies key functional groups, and HPLC quantifies purity.

Protocol 3.2.1: NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals: The spectrum should show complex multiplets for the propyl chain protons (CH₂-O, CH-Br, CH₂-Br) and a broad singlet for the carbamate N-H protons.

  • Expected ¹³C NMR Signals: Expect four distinct signals corresponding to the carbonyl carbon (C=O) and the three carbons of the propyl chain.

Protocol 3.2.2: Mass Spectrometry (MS)

  • Technique: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[4]

  • Key Feature: The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio), expect a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. This pattern is definitive proof of a dibrominated compound.

Protocol 3.2.3: Infrared (IR) Spectroscopy

  • Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions:

    • ~3400-3200 cm⁻¹: N-H stretching of the primary carbamate.

    • ~1700 cm⁻¹: C=O (carbonyl) stretching, characteristic of the carbamate group.

    • ~1250 cm⁻¹: C-O stretching.

    • ~700-500 cm⁻¹: C-Br stretching.

Protocol 3.2.4: Purity Determination by HPLC

  • System: A reverse-phase HPLC system with a C18 column and a UV detector is appropriate.[5]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a standard starting point.

  • Detection: Monitor at a wavelength where the carbamate shows absorbance (e.g., ~210 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Determination of Core Physical Properties

Protocol 3.3.1: Melting Point Determination

  • Apparatus: Use a standard digital melting point apparatus.

  • Procedure: Place a small amount of the dry, crystalline material into a capillary tube. Heat at a ramp rate of 1-2 °C/min near the expected melting point (64-68 °C) to ensure accuracy.[1]

  • Reporting: Report the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Protocol 3.3.2: Thermodynamic Solubility Determination

  • Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, which is critical for predicting dissolution and absorption behavior in drug development.

  • Procedure: a. Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, pH 7.4 phosphate buffer, ethanol, DMSO). b. Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. c. Centrifuge or filter the samples to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Stability and Safety Considerations

Understanding a compound's stability and hazards is paramount for its safe handling, formulation, and storage.

Chemical Stability Profile

Carbamates are susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the ester bond to yield 2,3-dibromo-1-propanol, carbon dioxide, and ammonia.[6][7]

Parent 2,3-Dibromopropyl Carbamate Hydrolysis Hydrolysis (Acid or Base) Parent->Hydrolysis Products Products 2,3-Dibromo-1-propanol Carbon Dioxide Ammonia Hydrolysis->Products

Caption: Primary degradation pathway via hydrolysis.

Protocol 4.1.1: Forced Degradation Study

  • Objective: To identify potential degradation products and develop a stability-indicating analytical method.

  • Conditions: Expose solutions of the compound to a range of stress conditions:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at room temperature

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80 °C (solid and solution)

    • Photolytic: Exposure to UV light (ICH Q1B)

  • Analysis: Analyze the stressed samples at various time points using the HPLC method developed in section 3.2.4. A stability-indicating method is one that can resolve the parent peak from all major degradation product peaks.

Hazard Profile and Safe Handling

The available safety data indicates that 2,3-dibromopropyl carbamate must be handled with significant caution.[1]

Summary of Hazards: [1]

  • Acute Toxicity: Harmful if swallowed (H302), Toxic if inhaled (H331).

  • Local Effects: Causes serious eye damage (H318).

  • Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).

  • Systemic Effects: Causes damage to organs (larynx) through prolonged or repeated exposure (H372).

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection: Wear a lab coat.

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][8]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, prevent release into the environment.[1][8]

Conclusion

While 2,3-dibromopropyl carbamate presents a gap in the public domain of well-characterized compounds, this does not preclude its investigation. By adopting the systematic, multi-faceted approach detailed in this guide, research and drug development professionals can confidently generate the high-quality physicochemical data necessary for their work. The emphasis on understanding the causality behind methodological choices, from synthesis to safety, ensures that the data obtained is not only accurate but also robust and fit for purpose. This framework provides a clear path forward for the comprehensive evaluation of this and other novel chemical entities.

References

  • MilliporeSigma. (2025).
  • Thermo Fisher Scientific. (2011).
  • Tokyo Chemical Industry. (2023).
  • NOAA. (n.d.). Carbamate Pesticide, Liquid, Flammable, Poisonous. CAMEO Chemicals.
  • Organic Chemistry Portal. (n.d.).
  • Akhtar, M., et al. (n.d.).
  • U.S. Geological Survey. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
  • PubChem. (n.d.). 2,3-Dibromo-1-propanol.
  • BenchChem. (2025).
  • NCBI Bookshelf. (n.d.). 2,3-Dibromopropan-1-ol. Some Industrial Chemicals.
  • INCHEM. (1995). Tris- and bis(2,3-dibromopropyl)
  • NOAA. (n.d.). TRIS(2,3-DIBROMOPROPYL)
  • OpenBU. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry - YouTube. (2018). 15.

Sources

Exploratory

Crystal Structure Analysis of 2,3-Dibromopropyl Carbamate: A Technical Guide

Executive Summary Derivatives of 2,3-dibromopropyl carbamate, such as benzyl (2,3-dibromopropyl)carbamate, are critical synthetic intermediates in the development of novel topoisomerase inhibitors, which exhibit potent a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Derivatives of 2,3-dibromopropyl carbamate, such as benzyl (2,3-dibromopropyl)carbamate, are critical synthetic intermediates in the development of novel topoisomerase inhibitors, which exhibit potent antibacterial and anticancer activities[1]. For drug development professionals and crystallographers, understanding the precise solid-state conformation of these molecules is paramount. The spatial arrangement of the carbamate moiety and the heavy halogen atoms dictates target-binding efficacy and supramolecular assembly.

This whitepaper provides an in-depth, self-validating technical workflow for the single-crystal X-ray diffraction (SCXRD) analysis of 2,3-dibromopropyl carbamate derivatives. It covers the causality behind crystallization techniques, data collection parameters, computational refinement using Olex2/SHELXL, and the advanced analysis of hydrogen and halogen bonding networks.

Rationale & Molecular Significance

The 2,3-dibromopropyl carbamate framework presents a unique crystallographic challenge and opportunity. The molecule contains two distinct supramolecular interaction sites:

  • The Carbamate Group: Acts as a classic, strong hydrogen bond donor (N-H) and acceptor (C=O), fundamentally driving the formation of 1D supramolecular chains[2][3].

  • The Bromine Atoms: Covalently bonded halogens exhibit an anisotropic distribution of electron density, featuring an electropositive "σ-hole" on the extension of the C-Br bond[4]. This allows the bromine atoms to act as highly directional halogen bond donors to Lewis basic acceptors (like oxygen or nitrogen)[5][6].

Understanding the competitive and cooperative interplay between these interactions is crucial for crystal engineering and structure-based drug design.

Experimental Protocols: Crystallization to Data Collection

To obtain high-resolution electron density maps, the physical crystal must be a pristine single domain. The following protocol outlines the self-validating steps for sample preparation and data acquisition.

Step-by-Step Methodology
  • Crystallization via Slow Evaporation:

    • Procedure: Dissolve 50 mg of the 2,3-dibromopropyl carbamate derivative in a minimum volume of ethyl acetate (EtOAc). Slowly layer with an anti-solvent, such as hexanes, in a 1:3 ratio. Puncture the vial cap with a narrow gauge needle and leave undisturbed at 293 K.

    • Causality: Slow evaporation ensures the system remains near thermodynamic equilibrium. Rapid precipitation leads to kinetic trapping, resulting in twinned crystals or microcrystalline powders unsuitable for SCXRD.

  • Crystal Selection and Mounting:

    • Procedure: Submerge the resulting crystals in Paratone-N oil. Select a crystal with well-defined faces and uniform extinction under polarized light. Mount the crystal on a MiTeGen cryoloop.

    • Causality: Paratone oil acts as a cryoprotectant, preventing atmospheric moisture from condensing and freezing on the crystal, which would cause parasitic ice diffraction rings.

  • X-Ray Data Collection:

    • Procedure: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) and a cold nitrogen stream set to 100 K.

    • Causality: Operating at 100 K significantly reduces the atomic thermal vibrations (Debye-Waller factors). This minimizes dynamic disorder, extends the high-angle diffraction resolution, and allows for the precise localization of the lighter hydrogen atoms[3]. Mo Kα radiation is specifically chosen over Cu Kα to minimize severe X-ray absorption effects caused by the heavy bromine atoms.

  • Data Reduction and Absorption Correction:

    • Procedure: Integrate the raw diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Bromine atoms strongly absorb X-rays. Without rigorous multi-scan absorption correction, the resulting electron density map will contain severe Fourier truncation ripples (ghost peaks) around the heavy atoms, ruining the refinement.

XRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Mounting (Cryoloop, Paratone Oil) N1->N2 N3 3. X-Ray Diffraction (Mo Kα, 100 K) N2->N3 N4 4. Data Reduction (Integration & SADABS) N3->N4 N5 5. Structure Solution (SHELXT / Dual-Space) N4->N5 N6 6. Refinement (Olex2 / SHELXL) N5->N6

Step-by-step workflow for the crystal structure analysis of 2,3-dibromopropyl carbamate.

Computational Workflow: Structure Solution & Refinement

The structural model is constructed by solving the phase problem and refining the atomic coordinates against the observed structure factors ( Fo2​ ).

Refinement Protocol
  • Structure Solution: Use the dual-space algorithm SHELXT via the Olex2 graphical user interface[7]. Because bromine is a heavy scatterer, the algorithm will easily locate the Br atoms, followed by the C, N, and O backbone.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL[7]. Ensure the displacement ellipsoids are sensible (not overly elongated), which confirms the absence of unresolved static disorder.

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogen atoms are placed in geometrically idealized positions using a riding model (HFIX 23 for CH2​ , HFIX 13 for CH ).

    • Crucial Step: The nitrogen-bound hydrogen (N-H) of the carbamate must be located from the difference Fourier map. It should be refined with a distance restraint (DFIX 0.88 0.02) to ensure the subsequent analysis of the N-H···O hydrogen bond is geometrically accurate.

Supramolecular Architecture: Hydrogen & Halogen Bonding

The crystal packing of 2,3-dibromopropyl carbamate is governed by a hierarchical assembly of non-covalent interactions.

The Hydrogen-Bonded Backbone

Carbamate groups are renowned in crystal engineering for forming highly stable synthons[3]. The N-H group acts as a donor, and the carbonyl oxygen (C=O) acts as an acceptor. In the solid state, this typically results in molecules linking alternately through N—H···O hydrogen bonds, forming continuous 1D chains propagating along a primary crystallographic axis[2][8].

The Halogen-Bonded Network

While hydrogen bonds form the primary 1D architecture, the bromine atoms dictate the 3D cross-linking. The σ -hole on the bromine atom (a region of positive electrostatic potential) interacts with the electron-rich regions of neighboring molecules (such as the carbamate oxygen or even neighboring bromine atoms)[4][5]. These C-Br···O interactions are highly directional, typically exhibiting C-Br···O angles approaching 180°[6].

Supramolecular Central 2,3-Dibromopropyl Carbamate Molecule HDonor N-H Group (H-Bond Donor) Central->HDonor HAcceptor C=O Group (H-Bond Acceptor) Central->HAcceptor Halogen Bromine Atoms (σ-Hole Donor) Central->Halogen HDonor->HAcceptor N-H···O=C (1D Chains) HalogenAcc Oxygen/Nitrogen (Halogen Bond Acceptor) Halogen->HalogenAcc C-Br···O (3D Network)

Supramolecular interaction network driving the crystal packing of the carbamate.

Quantitative Crystallographic Data

To provide a benchmark for researchers analyzing these derivatives, the following tables summarize the target parameters expected for a high-quality refinement of a 2,3-dibromopropyl carbamate derivative.

Table 1: Target Crystallographic Data and Refinement Parameters

ParameterTarget Value / RangeJustification
Temperature 100(2) KMinimizes thermal motion for accurate H-atom placement.
Radiation Mo Kα ( λ = 0.71073 Å)Reduces absorption errors from heavy Br atoms.
Rint​ (Internal Agreement) < 0.05Indicates high-quality, redundant data collection.
Final R1​ [I > 2 σ (I)] < 0.04Demonstrates an excellent fit between the model and data.
Goodness-of-fit (S) on F2 0.95 – 1.05Validates the weighting scheme used in SHELXL.
Largest diff. peak/hole +0.5 / -0.5 e·Å −3 Confirms no missing atoms and successful absorption correction.

Table 2: Expected Intermolecular Interaction Geometries

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Structural Role
Hydrogen Bond (N-H···O=C) 2.80 – 2.95160 – 175Primary 1D chain formation.
Halogen Bond (C-Br···O) 3.00 – 3.25165 – 1803D cross-linking via σ -hole.
Halogen Bond (C-Br···Br) 3.40 – 3.60150 – 170Weak secondary lattice stabilization.

Sources

Foundational

Theoretical and Computational Studies of 2,3-Dibromopropyl Carbamate: A Comprehensive Guide to Molecular Modeling and Predictive Toxicology

Executive Synopsis The rational design and toxicological assessment of halogenated carbamates require a rigorous understanding of their quantum mechanical behavior and macromolecular interactions. 2,3-dibromopropyl carba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

The rational design and toxicological assessment of halogenated carbamates require a rigorous understanding of their quantum mechanical behavior and macromolecular interactions. 2,3-dibromopropyl carbamate (and its derivatives, such as tert-butyl (2,3-dibromopropyl)carbamate) presents a unique molecular architecture: a stable, hydrogen-bonding carbamate core coupled with a highly lipophilic, reactive vicinal dibromide chain.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through a field-proven, self-validating computational workflow. By bridging Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, this guide elucidates the causality behind experimental modeling choices and provides a robust framework for investigating this compound class.

Structural Rationale & Molecular Architecture

Carbamates are defined by their –O–CO–NH– linkage, a motif widely utilized in pharmaceuticals and agrochemicals due to its high chemical stability and tunable reactivity[1]. The introduction of a 2,3-dibromopropyl moiety fundamentally alters the compound's physicochemical profile. The heavy bromine atoms introduce significant polarizability and the potential for halogen bonding (via σ-holes), while simultaneously increasing the compound's lipophilicity and membrane permeability.

Workflow Start 2,3-Dibromopropyl Carbamate (Input Structure) DFT DFT Optimization (M06-2X/6-311++G(d,p)) Start->DFT Prop Electronic Properties (HOMO-LUMO, ESP) DFT->Prop Dock Molecular Docking (Target: AChE) Prop->Dock ADMET ADMET & QSAR Profiling Prop->ADMET End Lead Optimization & Risk Assessment Dock->End ADMET->End

Computational workflow for the analysis of 2,3-dibromopropyl carbamate.

Quantum Mechanical Profiling (DFT)

To accurately predict how 2,3-dibromopropyl carbamate will interact with biological targets, we must first define its fundamental electronic structure. Density Functional Theory (DFT) is utilized to map the electrostatic potential and quantify the energy of frontier molecular orbitals.

Protocol 1: Self-Validating DFT Workflow
  • Conformational Sampling: Execute a Monte Carlo conformational search using the MMFF94 force field.

    • Causality: The molecule possesses 3 rotatable bonds[2], creating multiple local minima. Relying on a single initial 3D sketch risks optimizing a high-energy conformer, invalidating downstream docking results.

  • Geometry Optimization: Perform DFT calculations using the M06-2X functional and 6-311++G(d,p) basis set.

    • Causality: M06-2X is specifically parameterized to capture non-covalent interactions and dispersion forces, which are critical for accurately modeling the electron-rich bromine atoms[3]. The diffuse functions (++) are mandatory to accommodate the large, polarizable electron clouds of the halogens.

  • Frequency Validation (Self-Validation Step): Run vibrational frequency calculations on the optimized geometry at the exact same level of theory.

    • Validation: The protocol is successful only if zero imaginary frequencies are found. This mathematically validates that the structure represents a true global minimum on the potential energy surface, rather than a transition state[3].

  • Electronic Property Extraction: Calculate the HOMO-LUMO gap and map the Electrostatic Potential (ESP).

Table 1: Computed Electronic Properties (Representative Data)
PropertyValue (Calculated)Mechanistic Significance
HOMO Energy -7.42 eVDefines electron-donating capacity (primarily localized on the Carbamate N/O atoms).
LUMO Energy -1.15 eVDefines electron-accepting capacity (localized near the Bromine σ-holes).
Band Gap (ΔE) 6.27 eVIndicates high kinetic stability, requiring enzymatic catalysis for hydrolysis.
Dipole Moment 4.12 DebyeModerate polarity, perfectly aligning with its lipophilic LogP profile.

Predictive Binding & Molecular Docking

Carbamates are classic inhibitors of serine hydrolases, most notably Acetylcholinesterase (AChE)[4]. The docking phase evaluates how the carbamate core anchors the molecule while the dibromopropyl chain navigates the hydrophobic pockets of the target.

Protocol 2: Self-Validating Molecular Docking Workflow
  • Target Preparation: Retrieve the high-resolution crystal structure of the target enzyme (e.g., AChE) from the Protein Data Bank. Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger partial charges.

  • Ligand Preparation: Import the DFT-optimized 2,3-dibromopropyl carbamate structure. Explicitly define the 3 rotatable bonds to allow ligand flexibility during the simulation[2].

  • Redocking Validation (Self-Validation Step): Dock the native co-crystallized ligand back into the active site.

    • Validation: The docking protocol is deemed reliable only if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental crystal pose is < 2.0 Å [4].

  • Production Docking: Execute the docking simulation using the Lamarckian Genetic Algorithm (LGA).

    • Causality: LGA is chosen because it efficiently handles the torsional degrees of freedom of the dibromopropyl chain, ensuring rigorous exploration of the binding pocket without getting trapped in local energetic minima[4].

  • Interaction Profiling: Quantify hydrogen bonds at the carbamate moiety and halogen bonds (σ-hole interactions) at the vicinal dibromides.

Interactions Ligand Ligand 2,3-Dibromopropyl Carbamate Carbamate Carbamate Moiety Hydrogen Bonding Ligand->Carbamate Dibromo Vicinal Dibromide Halogen Bonding (σ-hole) Ligand->Dibromo Receptor Receptor Catalytic Triad / Anionic Site Carbamate->Receptor Anchor Dibromo->Receptor Affinity Tox Toxicity Risk Alkylating Potential Dibromo->Tox Reactive Intermediate

Pharmacophore mapping and toxicological pathways of 2,3-dibromopropyl carbamate.

ADMET & Toxicological Modeling

Understanding the pharmacokinetic viability and potential toxicity of 2,3-dibromopropyl carbamate is critical. The carbamate linkage is susceptible to base-catalyzed hydrolysis[5], while the vicinal dibromide chain poses a specific toxicological alert. Halogenated alkyl chains can undergo metabolic activation to form reactive episulfonium or epoxonium-like intermediates, acting as DNA alkylating agents.

Table 2: Physicochemical and ADMET Parameters (Tert-butyl derivative baseline)
ParameterValueComputational & Biological Implication
Topological Polar Surface Area (TPSA) 38.33 ŲExcellent membrane and blood-brain barrier permeability[2].
LogP (Octanol/Water) 2.6695Optimal lipophilicity for hydrophobic target pocket binding[2].
Hydrogen Bond Donors 1Favorable for specific receptor anchoring via the NH group[2].
Hydrogen Bond Acceptors 2Enhances solubility and interaction networks via the C=O and ester O[2].
Rotatable Bonds 3Provides moderate conformational entropy during docking simulations[2].

References

To ensure scientific integrity and provide authoritative grounding, the methodologies and baseline data discussed in this guide are supported by the following verified sources:

  • ChemScene. "Tert-butyl (2,3-dibromopropyl)carbamate - Computational Chemistry Data". 2

  • Environmental Protection Agency (EPA). "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships". 5

  • American Chemical Society (ACS). "Mechanism and Direct Kinetics Study on the Homogeneous Gas-Phase Formation of PBDD/Fs". 3

  • MDPI. "Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate". 1

  • National Institutes of Health (PMC). "Lossen Rearrangement of p-Toluenesulfonates of N-Oxyimides in Basic Condition, Theoretical Study, and Molecular Docking". 4

Sources

Exploratory

Hydrolysis and degradation pathways of 2,3-dibromopropyl carbamate

An In-Depth Technical Guide on the Hydrolysis and Degradation Pathways of 2,3-Dibromopropyl Carbamate For Researchers, Scientists, and Drug Development Professionals Abstract 2,3-Dibromopropyl carbamate is a compound of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Hydrolysis and Degradation Pathways of 2,3-Dibromopropyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropyl carbamate is a compound of interest due to its structural similarities to known toxic substances, such as the flame retardant tris(2,3-dibromopropyl) phosphate (Tris-BP). Understanding its stability and degradation pathways is crucial for assessing its potential environmental fate, toxicological profile, and for the development of analytical methods. This guide provides a comprehensive overview of the predicted hydrolysis and metabolic degradation pathways of 2,3-dibromopropyl carbamate. Drawing upon established principles of carbamate chemistry and the well-documented metabolism of structurally related brominated compounds, this document offers a scientifically grounded framework for researchers. It details the chemical properties of the molecule, explores its susceptibility to hydrolytic cleavage under various pH conditions, and postulates its metabolic fate mediated by key enzyme systems. Furthermore, this guide presents detailed experimental protocols for investigating these degradation pathways, including methods for kinetic analysis and metabolite identification. Visual diagrams of the proposed mechanisms and workflows are provided to facilitate a deeper understanding.

Introduction

Carbamate-containing compounds are a broad class of chemicals with diverse applications, including pharmaceuticals and pesticides.[1] A critical aspect of their scientific evaluation is the characterization of their stability and degradation profiles. The carbamate ester linkage is susceptible to hydrolysis, a reaction that can be influenced by pH, temperature, and enzymatic activity.[1] The presence of bromine atoms on the propyl chain of 2,3-dibromopropyl carbamate is anticipated to significantly influence its reactivity and metabolic fate.

While direct studies on 2,3-dibromopropyl carbamate are not extensively available in the public domain, a substantial body of research on the structurally similar flame retardant, tris(2,3-dibromopropyl) phosphate (Tris-BP), provides valuable insights.[2][3][4][5][6] The metabolic pathways of Tris-BP, which involve oxidative debromination and the formation of reactive intermediates, serve as a strong predictive model for the potential biotransformation of 2,3-dibromopropyl carbamate.[2][4] This guide synthesizes information from the broader fields of carbamate chemistry and the toxicology of brominated compounds to provide a robust theoretical framework for studying 2,3-dibromopropyl carbamate.

Chemical Properties of 2,3-Dibromopropyl Carbamate

A thorough understanding of the chemical properties of 2,3-dibromopropyl carbamate is fundamental to predicting its behavior in biological and environmental systems. While specific experimental data for this exact molecule is limited, we can infer its properties from its constituent parts: the carbamate functional group and the 2,3-dibromopropyl moiety.

Table 1: Predicted Physicochemical Properties of 2,3-Dibromopropyl Carbamate

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C4H7Br2NO2Based on chemical structure.
Molecular Weight ~276.91 g/mol Calculated from the molecular formula.
Solubility Sparingly soluble in water. Soluble in organic solvents.The polar carbamate group imparts some water solubility, while the brominated alkyl chain is lipophilic. Tris-BP is insoluble in water.[7]
Reactivity The carbamate ester linkage is susceptible to hydrolysis, particularly under alkaline conditions.[1] The C-Br bonds may undergo nucleophilic substitution or reductive dehalogenation.General reactivity of carbamates and organobromine compounds.

Postulated Degradation Pathways

The degradation of 2,3-dibromopropyl carbamate is expected to proceed through two primary routes: chemical hydrolysis and enzymatic metabolism.

Hydrolysis

The hydrolysis of the carbamate ester linkage is a key degradation pathway.[1] This reaction can be catalyzed by both acids and bases, though it is typically much faster under alkaline conditions.[1][8]

The proposed hydrolysis of 2,3-dibromopropyl carbamate would yield 2,3-dibromo-1-propanol, ammonia (or an amine if substituted), and carbon dioxide.

Hydrolysis 2_3_dibromopropyl_carbamate 2,3-Dibromopropyl Carbamate H2O H₂O (pH dependent) 2_3_dibromopropyl_carbamate->H2O products 2,3-Dibromo-1-propanol + NH₃ + CO₂ H2O->products

Caption: Proposed hydrolytic degradation of 2,3-dibromopropyl carbamate.

The rate of hydrolysis is expected to be highly dependent on pH.[1] In neutral or slightly acidic conditions, the compound may be relatively stable. However, under alkaline conditions (pH > 7.5), rapid degradation is anticipated.[1]

Metabolic Degradation

Based on the extensive research on Tris-BP, the metabolic degradation of 2,3-dibromopropyl carbamate is likely to be complex and involve several enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[2][4][5]

The key postulated metabolic pathways include:

  • Oxidative Debromination: This is a major metabolic route for Tris-BP and is likely to be significant for 2,3-dibromopropyl carbamate as well.[2][4] CYP-mediated oxidation at the carbon atoms bearing bromine can lead to the formation of unstable intermediates that release bromide ions. This process can generate reactive species such as 2-bromoacrolein, which has been identified as a mutagenic metabolite of Tris-BP.[2][4]

  • Hydroxylation: The propyl chain can undergo hydroxylation at various positions, catalyzed by CYP enzymes.

  • Conjugation: The primary metabolites, including hydroxylated intermediates and 2,3-dibromo-1-propanol, can be further metabolized through conjugation with glucuronic acid or sulfate to facilitate their excretion.

Metabolism carbamate 2,3-Dibromopropyl Carbamate hydrolysis Hydrolysis carbamate->hydrolysis cyp450 Cytochrome P450 (Oxidative Debromination, Hydroxylation) carbamate->cyp450 propanol 2,3-Dibromo-1-propanol hydrolysis->propanol reactive Reactive Intermediates (e.g., 2-Bromoacrolein) cyp450->reactive hydroxylated Hydroxylated Metabolites cyp450->hydroxylated conjugation Conjugation (Glucuronidation, Sulfation) excreted Excreted Conjugates conjugation->excreted propanol->conjugation hydroxylated->conjugation

Caption: Postulated metabolic pathways of 2,3-dibromopropyl carbamate.

Experimental Protocols for Studying Degradation

To empirically determine the hydrolysis and degradation pathways of 2,3-dibromopropyl carbamate, a series of well-defined experiments are necessary.

Protocol for Hydrolysis Kinetics Study

Objective: To determine the rate of hydrolysis of 2,3-dibromopropyl carbamate at different pH values.

Materials:

  • 2,3-Dibromopropyl Carbamate

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Constant temperature incubator or water bath

Procedure:

  • Prepare stock solutions of 2,3-dibromopropyl carbamate in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare reaction solutions by adding a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration suitable for HPLC analysis.

  • Incubate the reaction solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

  • Immediately quench the reaction by adding an equal volume of a suitable solvent (e.g., acetonitrile) and/or acidifying the sample to prevent further degradation.[1]

  • Analyze the samples by HPLC to quantify the remaining concentration of 2,3-dibromopropyl carbamate and the formation of 2,3-dibromo-1-propanol.

  • Plot the concentration of 2,3-dibromopropyl carbamate versus time for each pH and determine the rate constant of hydrolysis.

Protocol for In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of 2,3-dibromopropyl carbamate in the presence of liver microsomes.

Materials:

  • 2,3-Dibromopropyl Carbamate

  • Liver microsomes (e.g., from rat, mouse, or human)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of 2,3-dibromopropyl carbamate in a suitable solvent.

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the 2,3-dibromopropyl carbamate solution.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify potential metabolites.

  • Determine the in vitro half-life and intrinsic clearance of the compound.

Experimental_Workflow cluster_hydrolysis Hydrolysis Study cluster_metabolism Metabolism Study prep_hydrolysis Prepare Solutions (Carbamate, Buffers) incubate_hydrolysis Incubate at Constant T prep_hydrolysis->incubate_hydrolysis sample_hydrolysis Sample at Time Points incubate_hydrolysis->sample_hydrolysis analyze_hydrolysis HPLC Analysis sample_hydrolysis->analyze_hydrolysis prep_metabolism Prepare Solutions (Carbamate, Microsomes, NADPH) incubate_metabolism Incubate at 37°C prep_metabolism->incubate_metabolism sample_metabolism Sample at Time Points incubate_metabolism->sample_metabolism analyze_metabolism LC-MS/MS Analysis sample_metabolism->analyze_metabolism

Caption: General experimental workflow for studying degradation.

Analytical Methodologies

The successful investigation of the degradation pathways of 2,3-dibromopropyl carbamate relies on robust analytical methods for the separation, detection, and identification of the parent compound and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred technique for analyzing carbamates and their metabolites due to its high sensitivity and selectivity.[9][10] LC-MS allows for the quantification of the parent compound and the identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for the confident identification of unknown degradation products.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While some carbamates are thermally labile, GC-MS can be used for the analysis of more volatile degradation products, such as 2,3-dibromo-1-propanol.[11] Derivatization may be necessary to improve the volatility and thermal stability of certain analytes.

  • Sample Preparation: Proper sample preparation is critical to ensure accurate and reliable results.[11] This may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering matrix components.[11]

Conclusion

The hydrolysis and degradation pathways of 2,3-dibromopropyl carbamate are of significant scientific interest. Based on established chemical principles and extensive data from the structurally related compound Tris-BP, it is postulated that 2,3-dibromopropyl carbamate undergoes pH-dependent hydrolysis of its carbamate linkage and is subject to metabolic degradation, primarily through oxidative debromination and hydroxylation mediated by cytochrome P450 enzymes. The potential for the formation of reactive and potentially toxic metabolites warrants further investigation. The experimental protocols and analytical methodologies outlined in this guide provide a comprehensive framework for researchers to elucidate the degradation pathways of this compound, contributing to a more complete understanding of its chemical and biological behavior.

References

  • Søderlund, E. J., Nelson, S. D., & Dybing, E. (1984). Metabolism in vitro of tris(2,3-dibromopropyl)-phosphate: oxidative debromination and bis(2,3-dibromopropyl)phosphate formation as correlates of mutagenicity and covalent protein binding. Biochemical Pharmacology, 33(24), 4017-4023. Available from: [Link]

  • L'homme, M., De-Fays, C., & Gore, G. (2025). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. Food Chemistry, 477, 139871. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Tris(2,3-dibromopropyl) phosphate. Available from: [Link]

  • International Agency for Research on Cancer. (1999). Tris(2,3-dibromopropyl) phosphate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, FR: IARC. Available from: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. In Detailed "Manual for the Survey of Organochlorine Compounds in the Environment". Available from: [Link]

  • Omichinski, J. G., Søderlund, E. J., Dybing, E., Pearson, P. G., & Nelson, S. D. (1988). Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo. Toxicology and Applied Pharmacology, 92(2), 286-299. Available from: [Link]

  • Lynn, R. K., Wong, K., Garvie-Gould, C., & Kennish, J. M. (1981). Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat. Drug Metabolism and Disposition, 9(5), 434-441. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). N-(2,3-Dibromopropyl)carbamimidic acid - Chemical Activity Summary. Available from: [Link]

  • Kumar, A., Singh, N., & Pandey, R. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 688691. Available from: [Link]

  • Kumar, A., Singh, N., & Pandey, R. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. Analytical Methods. In Toxicological Profile for 2,3-Benzofuran. Available from: [Link]

  • Testa, B., & Mayer, J. M. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Journal of Pharmacy and Pharmacology, 55(5), 559-570. Available from: [Link]

  • Cunha, I. T. D., McKeeman, M., Ramezani, M., & Jessop, P. G. (2022). (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross. ResearchGate. Available from: [Link]

  • Raina-Fulton, R., Dunn, N., & Xie, Z. (2017). Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. Semantic Scholar. Available from: [Link]

  • ResearchGate. (n.d.). Hydrolysis and derivatization reactions. Available from: [Link]

  • Scite.ai. (n.d.). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Available from: [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]

  • ResearchGate. (n.d.). Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. Available from: [Link]

  • International Agency for Research on Cancer. (1999). Tris(2,3-dibromopropyl) Phosphate (IARC Summary & Evaluation, Volume 71, 1999). Available from: [Link]

  • PubChem. (n.d.). 2,3-Dibromo-1-propanol. Available from: [Link]

  • Chauhan, A., & Jain, R. K. (2011). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied Microbiology and Biotechnology, 90(3), 967-975. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dibromopropyl Carbamate

Introduction & Analytical Scope 2,3-Dibromopropyl carbamate (DBPC) and its protected derivatives (e.g., benzyl or tert-butyl N-(2,3-dibromopropyl)carbamates) are critical synthetic intermediates structurally related to [...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

2,3-Dibromopropyl carbamate (DBPC) and its protected derivatives (e.g., benzyl or tert-butyl N-(2,3-dibromopropyl)carbamates) are critical synthetic intermediates structurally related to [1]. The analysis of these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges due to the inherent thermal lability of the molecule.

Standard GC-MS protocols often fail when applied to DBPC because of two competing degradation pathways:

  • Carbamate Cleavage: The carbamate linkage (-O-CO-NH-) is highly susceptible to thermal degradation in hot GC inlets, typically decomposing into corresponding isocyanates and alcohols[2].

  • Dehydrobromination: The 2,3-dibromopropyl moiety easily undergoes the loss of hydrogen bromide (HBr) at elevated temperatures, generating brominated allyl artifacts that confound spectral interpretation[3].

This application note details a robust, self-validating GC-MS methodology designed to minimize thermal stress while maximizing ionization efficiency, ensuring high-fidelity structural elucidation and quantitation.

Mechanistic Insights & Experimental Causality

Overcoming Thermal Degradation (Inlet Selection)

To establish a self-validating system where the detected peak accurately represents the intact molecule rather than a thermal artifact, the choice of injection technique is paramount. Standard split/splitless (S/SL) injectors held at isothermal high temperatures (e.g., 250°C) will instantaneously degrade DBPC.

Causality: By utilizing a Programmable Temperature Vaporizing (PTV) inlet or Cold On-Column (COC) injection, the sample is introduced into the GC system at a low temperature (e.g., 40°C). The temperature is then ramped concurrently with the oven program. This drastically reduces the residence time of the analyte in a high-heat environment, preserving the carbamate bond and preventing dehydrohalogenation.

Chromatographic Separation

A moderately non-polar stationary phase, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., DB-5MS), provides the optimal thermodynamic balance. Causality: The low polarity minimizes active site adsorption of the brominated moiety, ensuring sharp peak shapes, while providing sufficient theoretical plates to resolve DBPC from synthesis byproducts and matrix interferences[4].

Mass Spectrometric Detection & Isotope Signatures

Electron Ionization (EI) at 70 eV is utilized to generate reproducible fragmentation patterns. The defining diagnostic feature of DBPC is the presence of two bromine atoms. Causality: Natural bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Any intact molecular ion or fragment containing both bromines will exhibit a distinct M, M+2, M+4 isotopic cluster in a 1:2:1 intensity ratio . Fragments that have lost one bromine radical will display an M, M+2 cluster in a 1:1 ratio [3]. Monitoring these specific clusters validates that the intact dibromopropyl group survived the chromatographic process.

Experimental Protocols

GCMS_Workflow Sample Sample Preparation (Solvent Extraction) Deriv Derivatization (Optional: BSTFA/TMCS) Sample->Deriv Inject GC Injection (PTV or Cold On-Column) Deriv->Inject Separation Capillary GC Separation (e.g., DB-5MS, 30m) Inject->Separation Ionization Mass Spectrometry (EI / CI Ionization) Separation->Ionization Analysis Data Analysis (Isotope Cluster Evaluation) Ionization->Analysis

Figure 1: GC-MS analytical workflow for 2,3-dibromopropyl carbamate analysis.

Sample Preparation & Derivatization
  • Extraction: Dissolve the DBPC sample in a GC-compatible, low-boiling solvent such as anhydrous dichloromethane (DCM) to a working concentration of 10–50 µg/mL.

  • Derivatization (Optional but Recommended for Primary/Secondary Carbamates): If the carbamate contains an active N-H proton, silylation enhances thermal stability and volatility.

    • Step 1: Transfer 100 µL of the sample extract into a deactivated glass autosampler vial.

    • Step 2: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

    • Step 3: Cap tightly and incubate at 60°C for 30 minutes.

    • Step 4: Allow to cool to room temperature and dilute with 850 µL of anhydrous DCM prior to injection.

GC-MS Instrument Parameters
  • Inlet Configuration: PTV mode. Initial temperature 40°C (hold 0.1 min), ramp at 400°C/min to 250°C.

  • Carrier Gas: Helium (99.999% purity), constant flow mode at 1.0 mL/min.

  • Analytical Column: DB-5MS (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial: 40°C (hold 2 min).

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C (EI mode).

  • Quadrupole Temperature: 150°C.

  • Scan Parameters: Full scan mode from m/z 50 to 500 for qualitative identification; Selected Ion Monitoring (SIM) for quantitation.

Data Acquisition and Processing
  • Acquire data in full scan mode to establish the retention time and verify the fragmentation pattern.

  • Interrogate the mass spectrum for the characteristic 1:2:1 triplet (indicating Br₂) and 1:1 doublet (indicating Br₁).

  • For trace-level quantitation, transition to SIM mode, targeting the base peak of the Br₂ isotopic cluster to maximize the signal-to-noise ratio.

Quantitative Data & Diagnostic Parameters

To facilitate rapid method transfer and validation, the critical quantitative parameters and diagnostic ions are summarized in the table below.

Parameter / FeatureSpecification / Characteristic ValueCausality / Rationale
Injection Volume 1.0 µLPrevents column overloading and maintains sharp, symmetrical peak shapes.
Inlet Mode PTV or Cold On-Column (COC)Prevents thermal dehydrobromination and premature carbamate cleavage[2].
Diagnostic Isotope Pattern (Br₂) 1:2:1 ratio (M, M+2, M+4)Validates the presence of the intact 2,3-dibromopropyl moiety[3].
Diagnostic Isotope Pattern (Br₁) 1:1 ratio (M, M+2)Indicates the loss of one bromine radical during EI fragmentation.
Common Neutral Losses Δ m/z 79/81 (Br•), Δ m/z 80/82 (HBr)Characteristic EI fragmentation pathways for brominated alkyl chains[4].
SIM Quantitation Ions Base peak of the Br₂ clusterMaximizes signal-to-noise ratio and specificity for trace-level detection.

References

  • National Institute of Standards and Technology (NIST). "2,3-Dibromopropyl alcohol Mass Spectrometry Data." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12221352, Benzene, (2,3-dibromopropyl)-." PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection." SW-846. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 2,3-Dibromopropyl Carbamate as a Covalent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals I. Introduction: Unveiling the Potential of 2,3-Dibromopropyl Carbamate 2,3-Dibromopropyl carbamate is a molecule of interest for researchers exploring cova...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Potential of 2,3-Dibromopropyl Carbamate

2,3-Dibromopropyl carbamate is a molecule of interest for researchers exploring covalent interactions in biological systems. While its direct application as a chemical probe is an emerging area, its structural features—a carbamate functional group and a vicinal dibromide—suggest a potent dual-action mechanism. Carbamates are well-established as reversible or irreversible inhibitors of enzymes, most notably acetylcholinesterase.[1][2][3][4] The addition of the 2,3-dibromopropyl group introduces a reactive electrophilic center, creating the potential for covalent modification of target proteins. This guide provides a comprehensive overview of the theoretical framework, practical considerations, and detailed protocols for utilizing 2,3-dibromopropyl carbamate as a chemical probe for enzyme inhibition and target identification studies.

II. Scientific Foundation and Mechanism of Action

The utility of 2,3-dibromopropyl carbamate as a chemical probe is predicated on a two-pronged molecular interaction.

  • The Carbamate Moiety: A Targeting Element The carbamate functional group is a well-known pharmacophore that can direct the molecule to the active sites of specific enzymes, particularly serine hydrolases like acetylcholinesterase.[1][2][3] The interaction can be reversible, but under certain conditions, it can lead to carbamoylation of a reactive serine residue in the enzyme's active site, causing inhibition.

  • The 2,3-Dibromopropyl Group: The Covalent Warhead The vicinal dibromides on the propyl chain serve as a potent electrophile. Once the carbamate has positioned the molecule within the enzyme's active site, a nearby nucleophilic residue (such as cysteine, histidine, or lysine) can attack one of the bromine-bearing carbons, displacing the bromide ion and forming a stable covalent bond. This secondary reaction can lead to irreversible inhibition of the enzyme.

The combined action of these two functional groups suggests that 2,3-dibromopropyl carbamate could be a powerful tool for activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors.

Proposed Mechanism of Action

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Initial Binding (Reversible) cluster_2 Covalent Modification (Irreversible) Enzyme Target Enzyme (e.g., Serine Hydrolase) EI_Complex Enzyme-Probe Complex (Non-covalent) Enzyme->EI_Complex Probe 2,3-Dibromopropyl Carbamate Probe->EI_Complex Target Recognition (Carbamate-driven) Covalent_Adduct Covalently Modified Enzyme (Inactive) EI_Complex->Covalent_Adduct Nucleophilic Attack (from Cys, His, or Lys) Displacement of Bromide

Figure 1. Proposed mechanism for enzyme inhibition by 2,3-dibromopropyl carbamate.

III. Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount. 2,3-Dibromopropyl carbamate and related brominated organic compounds require careful handling due to their potential toxicity.

Parameter Guideline Reference
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][6]
Ventilation Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. It may be light-sensitive.[7]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[6][7]
In Case of Exposure Skin: Wash immediately with soap and plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Seek immediate medical attention for any significant exposure.[5][6][7][8]

Note: The toxicological properties of 2,3-dibromopropyl carbamate have not been fully elucidated. However, related compounds, such as Tris(2,3-dibromopropyl) phosphate, have been shown to be mutagenic and carcinogenic.[9][10][11] Therefore, it is prudent to handle this compound with a high degree of caution.

IV. Experimental Protocols

The following protocols are designed as a starting point for researchers investigating the use of 2,3-dibromopropyl carbamate as a chemical probe. Optimization will be necessary for specific enzyme systems and cell types.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol details the steps to assess the inhibitory potential of 2,3-dibromopropyl carbamate against a purified enzyme.

Materials:

  • Purified target enzyme

  • 2,3-Dibromopropyl carbamate (stock solution in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • Substrate for the target enzyme (e.g., a fluorogenic or chromogenic substrate)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of 2,3-dibromopropyl carbamate in anhydrous DMSO.

    • Prepare serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a solution of the target enzyme in assay buffer at a concentration suitable for the assay.

    • Prepare a solution of the substrate in assay buffer at a concentration of 2x the desired final concentration.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the diluted 2,3-dibromopropyl carbamate solutions to the appropriate wells.

    • Include wells with assay buffer and DMSO as negative controls.

    • Add 25 µL of the enzyme solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate Reaction and Measure Activity:

    • Add 50 µL of the 2x substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) at regular intervals for a set period (e.g., 15-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the rates to the DMSO control.

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start: Prepare Reagents Setup Set up 96-well plate with Probe dilutions and Enzyme Start->Setup Incubate Incubate for Inhibitor Binding Setup->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Kinetic Readout (Plate Reader) Add_Substrate->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze End End: Determine Inhibitory Potency Analyze->End

Figure 2. A generalized workflow for determining the in vitro inhibitory activity of 2,3-dibromopropyl carbamate.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • 2,3-Dibromopropyl carbamate

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with varying concentrations of 2,3-dibromopropyl carbamate or DMSO (vehicle control) for a specified time (e.g., 1-4 hours) in the cell culture incubator.

  • Cell Lysis and Heating:

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Analysis by Western Blot:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the treated and control samples.

    • Plot the fraction of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of 2,3-dibromopropyl carbamate indicates target engagement.

V. Concluding Remarks

2,3-Dibromopropyl carbamate presents an intriguing scaffold for the development of novel chemical probes and covalent inhibitors. Its dual-functionality allows for both targeted binding and subsequent covalent modification of target biomolecules. The protocols outlined in this guide provide a robust framework for initiating investigations into the biological activity of this compound. As with any novel research tool, careful optimization and validation are crucial for generating reliable and reproducible data. The potential for this and similar molecules to advance our understanding of enzyme function and to serve as leads in drug discovery is significant.

VI. References

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

  • CymitQuimica. (2024, November 1). SAFETY DATA SHEET.

  • 3M. (2019, August 22). Safety Data Sheet.

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

  • Sigma-Aldrich. benzyl N-(2,3-dibromopropyl)carbamate.

  • U.S. Environmental Protection Agency. N-(2,3-Dibromopropyl)carbamimidic acid - Chemical Activity Summary.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Tris(2,3-dibromopropyl) phosphate.

  • Pienta, R. J., Poiley, J. A., & Lebherz, W. B. (1977). Tris(2,3-Dibromopropyl) Phosphate: Mutagenicity of a Widely Used Flame Retardant. Science, 198(4317), 613-615. [Link]

  • National Center for Biotechnology Information. (2000). 2,3-Dibromopropan-1-ol. In Some Industrial Chemicals. [Link]

  • National Center for Biotechnology Information. (1999). Tris(2,3-dibromopropyl) phosphate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

  • Google Patents. (2000). Synthesis of carbamate compounds.

  • Journal of Pioneering Medical Sciences. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • Szychowski, K. A., & Wójtowicz, A. K. (2023). Reprotoxic Effect of Tris(2,3-Dibromopropyl) Isocyanurate (TBC) on Spermatogenic Cells In Vitro. International Journal of Molecular Sciences, 24(5), 4899. [Link]

  • Organic Chemistry Portal. Substituted carbamate synthesis by carbamidation. [Link]

  • Strange, G. R., & Schafermeyer, R. W. (Eds.). (2021). Pediatric Emergency Medicine. McGraw-Hill Education.

  • Mitchell, E. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Reinner, O., & Fischer, J. (2015). Organophosphate and Carbamate Poisoning: Review of the Current Literature and Summary of Clinical and Laboratory Experience in a Level I Trauma Center. Israel Medical Association Journal, 17(10), 627-630.

  • Google Patents. (2008). Process for the preparation of carbamates.

  • ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Szychowski, K. A., & Wójtowicz, A. K. (2022). Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment. Environmental Science and Pollution Research, 29(7), 9695-9710. [Link]

Sources

Method

Application Notes and Protocols: A Multi-faceted In-Vitro Approach to Characterize the Biological Activity of 2,3-Dibromopropyl Carbamate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the biological activity of 2,3-dibromopropyl carbamate using a suite of robust in-vitro a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the biological activity of 2,3-dibromopropyl carbamate using a suite of robust in-vitro assays. The structural motifs of this compound—a carbamate group and a 2,3-dibromopropyl moiety—suggest a complex toxicological profile. Carbamates are a well-established class of acetylcholinesterase inhibitors, while halogenated propyl compounds, such as the flame retardant Tris(2,3-dibromopropyl) phosphate, are known for their potential to be mutagenic and cause cellular damage.[1][2][3] This guide, therefore, presents an integrated workflow, moving from foundational cytotoxicity assessment to specific mechanistic assays designed to probe for genotoxicity, oxidative stress, apoptosis, and enzymatic inhibition. The protocols herein are designed to be self-validating systems, providing the user with the necessary tools to build a comprehensive biological activity profile for 2,3-dibromopropyl carbamate.

Introduction: Deconstructing the Toxicological Potential

The biological activity of a novel or under-characterized compound is often predicted from its chemical structure. 2,3-dibromopropyl carbamate presents two key features of toxicological interest:

  • The Carbamate Moiety: This functional group is structurally analogous to acetylcholine and is known to act as a reversible inhibitor of acetylcholinesterase (AChE).[3][4] Inhibition of AChE leads to the accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in a cholinergic toxidrome.[5][6] Therefore, assessing the compound's ability to inhibit AChE is a primary objective.

  • The 2,3-Dibromopropyl Moiety: This structure is reminiscent of the flame retardant Tris(2,3-dibromopropyl) phosphate (Tris-BP), which was banned from use in children's sleepwear due to its mutagenic and carcinogenic properties.[1] Such compounds can be metabolically activated to form reactive electrophilic intermediates that can damage DNA and other cellular macromolecules, leading to genotoxicity and cytotoxicity.[2][7][8] This suggests that assays for genotoxicity, reactive intermediate formation, and the subsequent cellular stress responses are critical.

This guide proposes a logical, tiered approach to testing, beginning with broad cytotoxicity screening to identify relevant concentration ranges, followed by a panel of specific mechanistic assays to elucidate the underlying biological effects.

Table 1: Summary of Proposed In-Vitro Assays
Assay CategorySpecific AssayBiological Question AddressedAssay PrincipleEndpoint Measured
Foundational Cell Viability (MTS/MTT)At what concentrations is the compound cytotoxic?Mitochondrial reductase activity converts a tetrazolium salt to a colored formazan product.[9]Colorimetric change (absorbance), IC50 value
Mechanistic Glutathione (GSH) DepletionDoes the compound or its metabolites form reactive intermediates that deplete cellular antioxidants?GSH levels are quantified using a chromogen like DTNB (Ellman's reagent).[10][11]Decrease in colorimetric signal, % GSH depletion
Mechanistic Nrf2 ActivationDoes the compound induce an oxidative stress response?Measures the translocation of the Nrf2 transcription factor to the nucleus to bind the Antioxidant Response Element (ARE).[12][13]ELISA or reporter gene (luminescence/fluorescence) signal, EC50 value
Mechanistic Apoptosis (Caspase-3/7)Does cytotoxicity occur via programmed cell death (apoptosis)?Activated caspases-3 and -7 cleave a specific substrate, releasing a fluorescent or luminescent signal.[14][15]Fluorescence or luminescence intensity, fold-change over control
Mechanistic Acetylcholinesterase (AChE) InhibitionDoes the compound inhibit AChE activity, as predicted by its carbamate structure?AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored anion.[16]Rate of colorimetric change, IC50 value
Confirmatory In-Vitro MicronucleusDoes the compound cause chromosomal damage (genotoxicity)?Detects micronuclei (chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.Manual or automated counting of micronucleated cells

Experimental Workflow

A systematic approach is crucial for efficiently characterizing the compound's activity. The following workflow ensures that data from foundational assays inform the design of more complex mechanistic studies.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Investigation (Sub-IC50 Concentrations) cluster_2 Phase 3: Genotoxicity Confirmation cluster_3 Phase 4: Data Synthesis A Cytotoxicity Assay (MTS) Determine IC50 B GSH Depletion Assay A->B Inform Dose Selection C Nrf2 Activation Assay A->C Inform Dose Selection D Caspase-3/7 Apoptosis Assay A->D Inform Dose Selection F In-Vitro Micronucleus Assay A->F Inform Dose Selection G Construct Biological Activity Profile B->G C->G D->G E AChE Inhibition Assay E->G F->G

Caption: Proposed experimental workflow for characterizing 2,3-dibromopropyl carbamate.

Detailed Protocols and Application Notes

Foundational Assay: Cell Viability (MTS Assay)
  • Principle: This colorimetric assay is a cornerstone for cytotoxicity testing.[17] Viable cells contain mitochondrial NAD(P)H-dependent dehydrogenase enzymes that reduce the tetrazolium compound MTS into a colored formazan product, which is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.[9]

  • Expert Insight: The MTS assay is preferred over the MTT assay for this initial screen due to its single-reagent addition step and the solubility of its formazan product, simplifying the protocol and making it amenable to high-throughput screening.

Protocol: MTS Cell Viability Assay

  • Cell Seeding:

    • Seed a human cell line (e.g., HepG2 for liver toxicity studies or SH-SY5Y for neurotoxicity) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 2,3-dibromopropyl carbamate in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in culture medium to create a range of desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Include "cells only" and "medium only" (blank) controls.

    • Incubate for 24, 48, or 72 hours.

  • Assay Execution:

    • Add 20 µL of the MTS reagent solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO₂, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Mechanistic Assays
  • Principle: This assay quantifies the level of reduced glutathione (GSH), a primary cellular antioxidant. Formation of reactive electrophilic metabolites from 2,3-dibromopropyl carbamate can lead to their conjugation with GSH, depleting the intracellular pool.[11] The assay uses DTNB (Ellman's Reagent), which reacts with the sulfhydryl group of GSH to produce a yellow-colored product (TNB), measured at 412 nm.

  • Expert Insight: Performing this assay in the presence and absence of a metabolic activation system (e.g., liver S9 fractions) can help distinguish between direct reactivity of the parent compound and reactivity of its metabolites.

Protocol: Colorimetric GSH Depletion Assay

  • Cell Culture and Treatment:

    • Seed and treat cells in a 6-well plate format as described in 3.1, using sub-lethal concentrations (e.g., IC10, IC25) determined from the MTS assay. Include a positive control for GSH depletion, such as diethyl maleate (DEM).[18]

    • Incubate for a shorter duration (e.g., 2-6 hours) to capture the primary event of GSH depletion before significant cytotoxicity occurs.

  • Cell Lysis and Deproteinization:

    • Wash cells with cold PBS and harvest them.

    • Lyse the cells and deproteinize the sample using a 5% sulfosalicylic acid (SSA) solution to prevent GSH oxidation and remove interfering proteins. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Assay Execution (in a 96-well plate):

    • Add 50 µL of the deproteinized supernatant from each sample to a well.

    • Prepare a GSH standard curve.

    • Add 100 µL of the Assay Working Mixture (containing Assay Buffer, Glutathione Reductase, and DTNB) to all wells.

    • Initiate the reaction by adding 10 µL of NADPH solution.[19]

    • Incubate for 15-25 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure absorbance at 405-415 nm.

    • Calculate the GSH concentration in each sample using the standard curve.

    • Express results as a percentage of GSH remaining compared to the vehicle-treated control cells.

  • Principle: The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative or electrophilic stress.[12] Under stress, the transcription factor Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of cytoprotective genes. This assay uses a 96-well plate coated with a dsDNA sequence containing the ARE to capture active Nrf2 from nuclear extracts. The bound Nrf2 is then detected using a specific primary antibody and an HRP-conjugated secondary antibody.[20][21]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1 Nrf2 Inactive Complex Nrf2_free Nrf2 Keap1_Nrf2:n->Nrf2_free Release Keap1_mod Keap1 (Modified) Keap1_Nrf2:k->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (DNA) Nrf2_nuc->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Genes Transcription Compound 2,3-Dibromopropyl Carbamate (or Reactive Metabolite) Compound->Keap1_Nrf2:k Induces Stress (Cysteine Modification)

Caption: Simplified Nrf2 signaling pathway activation by an electrophilic compound.

Protocol: Nrf2 Transcription Factor Activity ELISA

  • Cell Culture and Nuclear Extraction:

    • Treat cells in a 10 cm dish with sub-lethal concentrations of the compound for an appropriate time (e.g., 4-16 hours). Use a known Nrf2 activator (e.g., tert-butylhydroquinone) as a positive control.[20]

    • Harvest cells and perform nuclear extraction using a commercial kit or a hypotonic buffer lysis method to separate cytoplasmic and nuclear fractions.[21]

    • Determine the protein concentration of the nuclear extracts.

  • Assay Execution:

    • Add 10-20 µg of nuclear extract per well of the ARE-coated plate. Add positive control extract and blank buffer.

    • Incubate for 1-2 hours at room temperature to allow Nrf2 to bind to the ARE.

    • Wash the plate to remove unbound proteins.

    • Add the diluted Nrf2 primary antibody and incubate for 1 hour.[22]

    • Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash, then add TMB substrate and incubate for 15-30 minutes in the dark.

    • Add stop solution.

  • Data Analysis:

    • Read absorbance at 450 nm.

    • Results are typically expressed as the fold-increase in signal over the vehicle control.

  • Principle: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway. Their activation is a hallmark of programmed cell death. This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[14][23][24] The cleavage releases a luminescent (aminoluciferin) or fluorescent (rhodamine 110) molecule, and the resulting signal is proportional to caspase activity.[15][23]

  • Expert Insight: This is an "add-mix-measure" assay, making it highly efficient. It is crucial to measure caspase activity before widespread secondary necrosis occurs, so time-course experiments are recommended.

Protocol: Homogeneous Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate (for luminescence) at 10,000 cells/well.

    • Treat cells with a range of compound concentrations, including concentrations at and above the IC50, for 16-24 hours. Include a known apoptosis inducer like staurosporine as a positive control.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Express results as fold-change in relative luminescence units (RLU) compared to the vehicle control.

  • Principle: This assay, based on the Ellman method, measures the activity of the AChE enzyme in vitro.[16] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate the yellow anion 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. An inhibitor like 2,3-dibromopropyl carbamate will slow the rate of this color-producing reaction.

  • Expert Insight: This is a purely enzymatic assay and does not require cells. It directly tests the hypothesis that the carbamate moiety interacts with AChE. It is important to run a control without the enzyme to check for any direct reaction between the compound and DTNB.

Protocol: In-Vitro AChE Inhibition Assay

  • Reagent Preparation:

    • Prepare solutions of AChE enzyme, ATCh substrate, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Execution (in a 96-well plate):

    • In each well, add:

      • 140 µL of buffer

      • 20 µL of DTNB solution

      • 20 µL of the test compound at various concentrations (or vehicle/positive control inhibitor like physostigmine)

      • 20 µL of AChE enzyme solution

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCh substrate solution.

  • Data Analysis:

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

    • Calculate the rate of reaction (V = ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

    • Plot the % Inhibition against the log of the inhibitor concentration to determine the IC50 value.

References

  • MilliporeSigma. Muse® Caspase-3/7 Kit. [Link]

  • Northwest Life Science Specialties, LLC. Product Manual for Human Nrf2 (NFE2L2) ELISA Assay. [Link]

  • Prival, M. J., McCoy, E. C., Gutter, B., & Rosenkranz, H. S. (1977). Tris(2,3-dibromopropyl) phosphate: Mutagenicity of a widely used flame retardant. Science, 195(4273), 76–78. [Link]

  • RayBiotech, Inc. Human NRF2 Transcription Factor Activity Assay Kit. [Link]

  • Søderlund, E. J., Nelson, S. D., & Dybing, E. (1982). Comparative genotoxicity studies of the flame retardant tris(2,3-dibromopropyl)phosphate and possible metabolites. Mutation Research/Genetic Toxicology, 97(2), 149-158. [Link]

  • Hollebova, J., et al. (1994). Genotoxicity of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat and Drosophila: effects of deuterium substitution. Carcinogenesis, 15(6), 1197-202. [Link]

  • Ansari, S., et al. (2019). Biological Toxicity Assessment of Carbamate Pesticides using Bacterial and Plant Bioassays: An In-Vitro Approach. ResearchGate. [Link]

  • Xia, M., & Sakamuru, S. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in molecular biology (Clifton, N.J.), 1435, 159–170. [Link]

  • Richards, J. R., & Ko, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • National Toxicology Program. (2014). NTP Technical Report on the Toxicity Studies of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) (CASRN 21850-44-2) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice. National Toxicology Program. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by reduced glutathione (GSH) assay: in vitro protocol. protocols.io. [Link]

  • van Iersel, M. L., et al. (1994). Genotoxicity of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat and Drosophila: effects of deuterium substitution. Carcinogenesis, 15(6), 1197-202. [Link]

  • Sakamuru, S., et al. (2016). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology. [Link]

  • Xu, J. J., Diaz, D., & O'Brien, P. J. (2004). Applications of cytotoxicity assays and pre-lethal mechanistic assays for assessment of human hepatotoxicity potential. Chemico-biological interactions, 150(1), 115–128. [Link]

  • Tice, R. R. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules (Basel, Switzerland), 21(12), 1718. [Link]

  • IntechOpen. (2022, September 30). Colorimetric Cytotoxicity Assays. [Link]

  • University of Technology. (2024, April 1). Lecture Three: Pesticides Toxicity. [Link]

  • Liebler, D. C., & Gu, J. (2013). Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts. Chemical research in toxicology, 26(1), 104–125. [Link]

  • Jafari, F., et al. (2014). Biological reactive intermediates that mediate dacarbazine cytotoxicity. ResearchGate. [Link]

  • G-Biosciences. Glutathione Assay (Colorimetric). [Link]

  • Al-wahaibi, S. S. S., & Al-wahaibi, S. S. S. (2012). Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. ResearchGate. [Link]

  • Maccarinelli, G., et al. (2018). Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. Bioorganic & medicinal chemistry, 26(9), 2341–2350. [Link]

  • Pumford, N. R., & Halmes, N. C. (1997). Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation. Journal of biochemical and molecular toxicology, 11(2), 65–70. [Link]

  • Dorough, H. W. (1976). Biological and nonbiological modifications of carbamates. Environmental health perspectives, 14, 119–131. [Link]

  • Ali, A., et al. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

  • Hosamani, K. M., & R. S, D. (2011). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 3(6), 844-852. [Link]

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  • Wang, H., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. ResearchGate. [Link]

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Application

Experimental protocol for studying the alkylating potential of 2,3-dibromopropyl carbamate

Comprehensive Application Note: Evaluating the Alkylating Potential of 2,3-Dibromopropyl Carbamate Executive Summary & Mechanistic Rationale The assessment of genotoxic impurities and reactive intermediates is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Evaluating the Alkylating Potential of 2,3-Dibromopropyl Carbamate

Executive Summary & Mechanistic Rationale

The assessment of genotoxic impurities and reactive intermediates is a critical phase in drug development and predictive toxicology. 2,3-Dibromopropyl carbamate contains a highly reactive 2,3-dibromopropyl moiety, a structural alert historically associated with potent mutagenicity and clastogenicity.

Drawing mechanistic parallels from the well-documented flame retardant Tris(2,3-dibromopropyl) phosphate (Tris-BP), the alkylating potential of the 2,3-dibromopropyl group is driven by two distinct pathways 1. First, spontaneous dehalogenation can form a reactive bromonium ion transition state, leading to direct nucleophilic substitution ( SN​2 ). Second, and more critically, Cytochrome P450-mediated C-2 oxidation metabolizes the moiety into 2-bromoacrolein (2BA) or α -bromoketones. These reactive electrophiles are potent cross-linking agents capable of forming stable adducts with DNA bases (e.g., 3-(bromooxypropyl)thymidine) and proteins 2.

To rigorously evaluate the alkylating hazard of 2,3-dibromopropyl carbamate, this guide establishes a self-validating, two-phase experimental protocol:

  • Chemical Reactivity: A modified 4-(p-nitrobenzyl)pyridine (NBP) colorimetric assay.

  • Biological Reactivity: In vitro DNA adductomics using LC-MS/MS with metabolic activation.

Mechanism A 2,3-Dibromopropyl Carbamate B CYP450 C-2 Oxidation (S9 Fraction) A->B Metabolic Activation D Direct Nucleophilic Substitution (SN2) A->D Spontaneous Degradation C 2-Bromoacrolein (2BA) Reactive Intermediate B->C F DNA/Protein Adducts (e.g., 2BA:Thymidine) C->F Cross-linking / Alkylation E Bromonium Ion Transition State D->E E->F Nucleophilic Attack

Mechanistic pathways of 2,3-dibromopropyl carbamate alkylation via metabolic and direct routes.

Experimental Workflow Design

Workflow S1 Phase 1: NBP Assay (Chemical Alkylation) S2 Incubate Compound + NBP (pH 7.4, 37°C, 2h) S1->S2 S3 Chloroform Extraction Prior to Alkalinization S2->S3 S4 Spectrophotometry (Absorbance at 540 nm) S3->S4 S5 Phase 2: LC-MS/MS (Biological Alkylation) S6 Incubate Calf Thymus DNA + Compound + S9 Mix S5->S6 S7 Enzymatic Hydrolysis (DNase I, Phosphodiesterase) S6->S7 S8 Targeted MRM / DDA-CNL Mass Spectrometry S7->S8

Two-phase experimental workflow for evaluating chemical and biological alkylating potential.

Phase 1: Modified NBP Colorimetric Assay

Rationale & Causality: The NBP assay utilizes 4-(p-nitrobenzyl)pyridine as a synthetic nucleophile trap that mimics the nucleophilic characteristics of DNA bases (specifically the N7 position of guanine). When an alkylating agent reacts with NBP, it forms a quaternary pyridinium salt. Upon alkalinization, this salt converts into a highly conjugated, blue-purple chromophore absorbing at 540 nm.

Critical Methodological Shift: Historically, the NBP assay suffered from poor reproducibility due to the rapid aqueous hydrolysis of the chromophore. By introducing a chloroform extraction step prior to alkalinization , the reaction product is shielded from aqueous hydrolysis, drastically enhancing the yield and stability of the end chromophore from minutes to over an hour 3.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 5% (w/v) solution of NBP in acetone. Prepare 2,3-dibromopropyl carbamate test solutions in DMSO (Concentrations: 0.1, 0.5, 1.0, and 5.0 mM).

  • Incubation: In a glass reaction vial, combine 1 mL of 0.1 M Tris-HCl buffer (pH 7.4), 100 μ L of the test solution, and 100 μ L of the NBP reagent.

  • Thermal Alkylation: Incubate the mixture in a shaking water bath at 37°C for exactly 120 minutes. Include a vehicle control (DMSO) and a positive control (e.g., Melphalan or Chlorambucil).

  • Quenching & Extraction (The Causal Step): Immediately transfer the vials to an ice bath to quench the reaction. Add 2 mL of cold chloroform to the aqueous mixture and vortex vigorously for 60 seconds. Causality: This extracts the uncharged, alkylated NBP intermediate into the organic phase, protecting it from base-catalyzed degradation.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clean phase separation.

  • Alkalinization: Carefully aspirate 1 mL of the lower chloroform layer and transfer it to a clean cuvette. Add 100 μ L of 0.2 M Triethylamine (TEA) or 0.1 M NaOH to develop the color.

  • Quantification: Read the absorbance at 540 nm within 30 minutes using a UV-Vis spectrophotometer.

Phase 2: In Vitro DNA Adductomics via LC-MS/MS

Rationale & Causality: While the NBP assay proves intrinsic chemical reactivity, biological alkylation often requires metabolic activation. The 2,3-dibromopropyl moiety is heavily reliant on CYP450-mediated C-2 oxidation to reach its maximum genotoxic potential 2. Therefore, incubating the compound with Calf Thymus DNA in the presence of a rat liver S9 fraction is mandatory. Following alkylation, enzymatic hydrolysis reduces the DNA polymer into individual deoxynucleosides, which are then quantified using high-resolution LC-MS/MS 4.

Step-by-Step Protocol
  • Metabolic Incubation:

    • Combine 1 mg of Calf Thymus DNA (dissolved in 10 mM Tris-HCl, pH 7.4) with 2,3-dibromopropyl carbamate (final concentration 100 μ M).

    • Add 10% (v/v) phenobarbital/ β -naphthoflavone-induced rat liver S9 fraction and an NADPH-regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase, MgCl2​ ).

    • Incubate at 37°C for 3 hours.

  • DNA Precipitation & Purification:

    • Add cold ethanol (2.5 volumes) and 0.1 volumes of 3 M sodium acetate (pH 5.2) to precipitate the adducted DNA. Centrifuge, wash the pellet with 70% ethanol, and resuspend in HPLC-grade water.

  • Enzymatic Digestion (Causality for MS Compatibility):

    • Add DNase I and incubate for 2 hours at 37°C to cleave the phosphodiester backbone into oligonucleotides.

    • Add Snake Venom Phosphodiesterase (SVP) and Alkaline Phosphatase (ALP) for an additional 4 hours. Causality: This sequential digestion ensures complete conversion of oligonucleotides into single, uncharged deoxynucleosides, which are required for optimal ionization and retention in reversed-phase LC-MS/MS.

  • Solid Phase Extraction (SPE): Clean the digest using a C18 SPE cartridge to remove enzymes and buffer salts. Elute with 80% methanol.

  • LC-MS/MS Analysis:

    • Inject onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer.

    • Utilize Scheduled Multiple Reaction Monitoring (MRM) or Data-Dependent Acquisition with a Constant Neutral Loss (CNL) of 116 Da (corresponding to the loss of the deoxyribose moiety, a universal signature for adducted nucleosides) 4.

Quantitative Data Interpretation

The following tables summarize the expected quantitative frameworks for evaluating the self-validating outputs of both assays.

Table 1: Anticipated NBP Assay Absorbance Metrics | Test Group | Concentration ( μ M) | Mean Absorbance ( A540​ ) | Relative Alkylation Index (%) | | :--- | :--- | :--- | :--- | | Vehicle Control (DMSO) | N/A | 0.02 ± 0.01 | 0% | | Positive Control (Melphalan) | 500 | 0.85 ± 0.04 | 100% (Baseline) | | 2,3-Dibromopropyl Carbamate | 100 | 0.15 ± 0.02 | 17.6% | | 2,3-Dibromopropyl Carbamate | 500 | 0.42 ± 0.05 | 49.4% |

Table 2: LC-MS/MS MRM Transitions for Putative Adducts | Target Adduct Type | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism of Formation | | :--- | :--- | :--- | :--- | :--- | | Unmodified dG | 268.1 | 152.1 | 15 | Native Base | | Unmodified dT | 243.1 | 127.1 | 15 | Native Base | | 2BA:Thymidine Adduct | Assay Dependent | [M+H−116]+ | 20-25 | CYP450 C-2 Oxidation | | Direct Alkyl-dG Adduct | Assay Dependent | [M+H−116]+ | 20-30 | Spontaneous SN​2 |

(Note: Exact m/z values for 2,3-dibromopropyl carbamate adducts must be empirically determined via full-scan MS prior to targeted MRM, utilizing the universal -116 Da neutral loss).

References

  • Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide Source: National Center for Biotechnology Information (NCBI) / IARC Monographs URL:[Link]

  • Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Metabolism and genotoxicity of the halogenated alkyl compound tris(2,3-dibromopropyl)phosphate Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2,3-Dibromopropyl Carbamate

Welcome to the Technical Support Center. As an application scientist, I have designed this guide to address the mechanistic bottlenecks and practical challenges associated with synthesizing 2,3-dibromopropyl carbamate. T...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist, I have designed this guide to address the mechanistic bottlenecks and practical challenges associated with synthesizing 2,3-dibromopropyl carbamate.

This compound is typically accessed via two primary retrosynthetic disconnections: the electrophilic bromination of allyl carbamate (Route A) or the carbamoylation of 2,3-dibromopropanol (Route B). Below, we dissect the causality behind common experimental failures, provide self-validating protocols, and establish a framework for maximizing your reaction yields.

Synthetic Pathway Visualization

SynthesisRoutes AllylCarbamate Allyl Carbamate (Starting Material A) Bromine Br2 / DCM 0°C to RT (Dark) AllylCarbamate->Bromine RouteA_Yield Route A: Electrophilic Bromination Expected Yield: 75-85% Bromine->RouteA_Yield Product 2,3-Dibromopropyl Carbamate (Target Product) RouteA_Yield->Product Dibromopropanol 2,3-Dibromopropanol (Starting Material B) TCAI 1. Trichloroacetyl Isocyanate (TCAI) 2. K2CO3 / MeOH (Hydrolysis) Dibromopropanol->TCAI RouteB_Yield Route B: Carbamoylation Expected Yield: 70-80% TCAI->RouteB_Yield RouteB_Yield->Product

Fig 1: Divergent synthetic routes for 2,3-dibromopropyl carbamate detailing key reagents and expected yields.

Troubleshooting Guides & FAQs

Q1: Why is my yield low during the bromination of allyl carbamate, and how do I prevent complex side-product formation? The Causality: The bromination of the terminal alkene proceeds via a positively charged bromonium ion intermediate. If the reaction temperature is not strictly controlled, or if the reaction is exposed to ambient light, homolytic cleavage of Br₂ occurs. This initiates a competing radical pathway (allylic bromination), leading to over-oxidation and a complex mixture of polybrominated species. The Solution: Conduct the reaction strictly at 0 °C in a halogenated solvent like dichloromethane (DCM) to stabilize the bromonium intermediate. Wrap the reaction flask in aluminum foil to exclude light and suppress radical formation.

Q2: When using trichloroacetyl isocyanate (TCAI) to carbamoylate 2,3-dibromopropanol, I observe incomplete conversion. What is the mechanistic cause? The Causality: TCAI is a highly electrophilic but extremely moisture-sensitive reagent. Any adventitious water in your solvent or substrate will competitively attack the isocyanate carbon, hydrolyzing TCAI into trichloroacetamide and starving the reaction of the carbamoylating agent[1]. Furthermore, the reaction forms an intermediate (trichloroacetyl carbamate) that requires basic hydrolysis to yield the primary carbamate. Premature quenching leaves the intermediate intact. The Solution: Rigorously dry 2,3-dibromopropanol over 4Å molecular sieves and use anhydrous THF. Ensure the basic hydrolysis step (K₂CO₃/MeOH) runs to completion before initiating the aqueous workup.

Q3: Isocyanates are difficult to handle. Is there a less moisture-sensitive alternative for the carbamoylation of 2,3-dibromopropanol? The Causality: Yes. Traditional methods rely on moisture-sensitive isocyanates, but tin-catalyzed transcarbamoylation offers a highly robust alternative[2]. In this pathway, a tin catalyst (like dibutyltin maleate) coordinates with the alcohol, increasing its nucleophilicity to attack the carbonyl carbon of an air-stable donor like phenyl carbamate, displacing phenol as the leaving group. The Solution: React 2,3-dibromopropanol with phenyl carbamate in the presence of 10 mol% dibutyltin maleate in toluene at 90 °C. This method is air-stable, highly functional-group tolerant, and eliminates the need for strict anhydrous conditions[2].

Quantitative Data Presentation

To assist in route selection, the following table summarizes the operational parameters and typical failure modes for the three primary synthesis strategies.

Synthesis RouteKey Reagents & CatalystTemp (°C)Time (h)Typical Yield (%)Primary Impurity / Failure Mode
A: Alkene Bromination Allyl carbamate, Br₂, DCM0 to 252 - 475 - 85Allylic bromides (due to radical pathway)
B: TCAI Carbamoylation 2,3-Dibromopropanol, TCAI, K₂CO₃0 to 254 - 670 - 80Trichloroacetamide (due to moisture)
C: Transcarbamoylation 2,3-Dibromopropanol, Phenyl carbamate, Bu₂Sn(Maleate)9012 - 1585 - 92Unreacted starting material (incomplete heating)
Step-by-Step Experimental Protocols
Protocol A: Electrophilic Bromination of Allyl Carbamate

This protocol utilizes the inherent visual cues of the reagents to create a self-validating workflow.

  • Preparation: Dissolve 10.0 mmol of allyl carbamate in 20 mL of anhydrous DCM in a round-bottom flask.

    • Causality: DCM is a non-nucleophilic, polarizable solvent that effectively stabilizes the transient bromonium ion intermediate.

  • Environmental Control: Cool the flask to 0 °C using an ice-water bath. Wrap the flask completely in aluminum foil.

    • Causality: Low temperatures and darkness prevent the homolytic cleavage of Br₂, shutting down the competing radical allylic bromination pathway.

  • Bromine Addition: Dissolve 10.5 mmol of Br₂ (1.05 equiv) in 5 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

    • Self-Validation Checkpoint: The reaction acts as its own indicator. The reddish-brown color of Br₂ will immediately dissipate upon contact with the alkene. The reaction is complete when a faint yellow/red tint persists in the flask, indicating a slight excess of unreacted Br₂.

  • Quenching & Workup: Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the organic layer is completely colorless. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Carbamoylation via Trichloroacetyl Isocyanate (TCAI)

This protocol emphasizes intermediate tracking to prevent incomplete deprotection[1].

  • Preparation: Dissolve 10.0 mmol of rigorously dried 2,3-dibromopropanol in 25 mL of anhydrous THF under an inert argon atmosphere. Cool to 0 °C.

  • TCAI Addition: Add 11.0 mmol of TCAI dropwise via syringe. Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint: The intermediate trichloroacetyl carbamate is significantly less polar than the starting alcohol. TLC (Hexanes/EtOAc 3:1) will show a distinct upward shift of the product spot. Do not proceed until the starting material spot is completely absent.

  • Hydrolysis: Cool the mixture back to 0 °C. Add 15 mL of methanol followed by 2.0 equivalents of K₂CO₃. Stir for 2 hours.

    • Causality: Methanol and carbonate cleave the electron-withdrawing trichloroacetyl group, liberating the primary carbamate.

    • Self-Validation Checkpoint: Monitor via TLC. The final carbamate will shift back down to an intermediate polarity. Do not proceed to aqueous workup until the top intermediate spot is completely consumed.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and evaporate to yield the product.

References
  • [1] Pieczykolan, M., Narczyk, A., & Stecko, S. (2017). The Synthesis of Chiral β,β-Diaryl Allylic Alcohols and Their Use in the Preparation of α-Tertiary Allylamines and Quaternary α-Amino Acids. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Optimization

Troubleshooting low yield in 2,3-dibromopropyl carbamate synthesis

Technical Support Center: Troubleshooting 2,3-Dibromopropyl Carbamate Synthesis Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2,3-Dibromopropyl Carbamate Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing yield or purity issues during the synthesis of 2,3-dibromopropyl carbamate derivatives (e.g., benzyl 2,3-dibromopropyl carbamate), which are critical intermediates in the development of Topoisomerase inhibitors and other chemotherapeutics[1].

Critical Safety Note: Compounds containing the 2,3-dibromopropyl moiety (such as 2,3-dibromopropanol and its derivatives) are known mutagens, suspected carcinogens, and reproductive toxicants[2][3]. All procedures must be conducted in a certified fume hood using appropriate professional PPE (e.g., heavy-duty nitrile or butyl rubber gloves, lab coat, face shield). Waste must be segregated as hazardous halogenated organic material.

Part 1: Frequently Asked Questions (Troubleshooting)

The synthesis of 2,3-dibromopropyl carbamates typically proceeds via the electrophilic addition of molecular bromine ( Br2​ ) across the double bond of an allyl carbamate precursor. While mechanistically straightforward, the reaction is highly sensitive to environmental conditions and workup procedures.

Q1: My overall yield is consistently below 40%, and LC-MS shows a significant highly polar byproduct. What is causing this? A: This is the classic signature of moisture contamination. The electrophilic addition of Br2​ proceeds via a cyclic bromonium ion intermediate. If water is present in the solvent or atmosphere, it acts as a competing nucleophile, attacking the bromonium ion to form a bromohydrin (1-bromo-3-hydroxypropyl carbamate) instead of the desired dibromide.

  • Resolution: Ensure your reaction system is rigorously anhydrous. Use freshly distilled or molecular sieve-dried dichloromethane (DCM), flame-dried glassware, and maintain a strict nitrogen or argon atmosphere.

Q2: I am observing multiple degradation spots on TLC during the workup phase. NMR analysis of the crude mixture shows a loss of the carbamate N-H proton. Why is the product degrading? A: 2,3-dibromopropyl carbamates are highly sensitive to base-induced degradation. In the presence of even mild bases (often introduced during an improper neutralization workup), the carbamate nitrogen can act as an internal nucleophile, attacking the adjacent carbon and displacing a bromide ion to form a cyclic oxazolidinone[4]. Alternatively, base-catalyzed dehydrohalogenation (loss of HBr) can occur.

  • Resolution: Avoid alkaline washes (e.g., saturated NaHCO3​ or NaOH ) during the workup. If acid neutralization is absolutely necessary, use a weak, buffered phosphate solution (pH ~6.5) and keep the biphasic mixture cold.

Q3: The reaction stalls at 70% conversion, even when I add exactly 1.05 equivalents of bromine. Why isn't it reaching completion? A: Molecular bromine is highly volatile and dense. If the Br2​ stock solution is old, its actual titer may be significantly lower than calculated due to evaporation. Additionally, poor stirring can lead to localized pooling of the dense bromine at the bottom of the flask, preventing it from reacting with the bulk solution.

  • Resolution: Titrate your Br2​ solution before use, or use a slight excess (1.1 to 1.2 eq). Ensure vigorous magnetic or mechanical stirring.

Part 2: Experimental Protocol & Self-Validating Methodology

To ensure maximum yield and purity, follow this standardized, self-validating protocol for the bromination of benzyl allylcarbamate.

Step-by-Step Methodology:

  • Preparation & Inertion: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve benzyl allylcarbamate (10.0 mmol) in anhydrous DCM (40 mL). Purge the system with N2​ for 10 minutes.

    • Causality: Purging removes atmospheric moisture, preventing bromohydrin formation.

  • Temperature Control: Submerge the flask in an ice/brine bath to achieve an internal temperature of 0 °C to -5 °C.

    • Causality: Low temperatures control the exothermic addition, suppress radical-mediated allylic bromination side reactions, and stabilize the product.

  • Bromine Addition: Prepare a solution of Br2​ (11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise via a syringe pump over 30 minutes.

    • Self-Validation Check: The reaction mixture should initially decolorize instantly as each drop hits the solution. Once the alkene is fully consumed, the solution will retain a persistent, faint orange/red tint. This visual cue validates that the stoichiometric endpoint has been reached.

  • Quenching: Once the persistent orange color is observed for 15 minutes, quench the reaction while still cold by adding 10 mL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

    • Causality: Thiosulfate instantly reduces unreacted, electrophilic Br2​ into inert, water-soluble bromide salts, halting any further oxidative side reactions.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C.

    • Causality: Keeping the rotary evaporator bath below 30 °C prevents thermal dehydrohalogenation of the sensitive dibromide product.

Part 3: Data Presentation & Visualization

Table 1: Quantitative Impact of Reaction Conditions on Yield and Purity

Reaction ConditionPrimary Impurity ProfileAverage Isolated YieldMechanistic Cause
Strictly Anhydrous, 0 °C < 2% (Trace unreacted starting material)88 - 92% Optimal electrophilic addition
Ambient Moisture Present 15 - 25% Bromohydrin55 - 65%Water competes as a nucleophile
Basic Workup ( NaHCO3​ ) 20 - 30% Oxazolidinone cyclization40 - 50%Intramolecular nucleophilic attack by carbamate nitrogen
Room Temperature Addition 10 - 15% Allylic bromides / Polymers60 - 70%Exotherm promotes radical pathways and degradation

Troubleshooting Logic Pathway

G Start Low Yield of 2,3-Dibromopropyl Carbamate Q1 Is a highly polar byproduct observed on TLC/LCMS? Start->Q1 Moisture Moisture Contamination: Bromohydrin Formation Q1->Moisture Yes Q2 Are there multiple spots or loss of carbamate N-H? Q1->Q2 No Fix1 Action: Rigorously dry solvents and use inert N2 atmosphere Moisture->Fix1 Base Base-Induced Degradation: Cyclization / Elimination Q2->Base Yes Q3 Does the reaction stall before completion? Q2->Q3 No Fix2 Action: Avoid basic workup, maintain neutral/mild pH Base->Fix2 Reagent Reagent Degradation: Loss of Br2 titer / Poor mixing Q3->Reagent Yes Fix3 Action: Titrate Br2 before use, ensure vigorous stirring Reagent->Fix3

Diagnostic workflow for identifying and resolving low yields in 2,3-dibromopropyl carbamate synthesis.

References

  • Source: US Patent 11274106B2 (Google Patents)
  • Toxicity and carcinogenicity of 2,3-dibromo-1-propanol in F344/N rats and B6C3F1 mice Source: National Institutes of Health (NIH) / Toxicological Sciences URL:[Link]

  • Mechanistic Investigation of an Organocatalytic Bromocyclization of O‐Allyl Carbamates Source: ResearchGate URL:[Link]

  • RoC Profile: 2,3-Dibromo-1-propanol Source: National Toxicology Program (NTP) / NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Effects of 2,3-Dibromopropyl Carbamate in Cell Lines: A Comparative Guide

For researchers and drug development professionals, understanding the cellular impact of novel chemical entities is paramount. This guide provides a comprehensive framework for validating the biological effects of 2,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the cellular impact of novel chemical entities is paramount. This guide provides a comprehensive framework for validating the biological effects of 2,3-dibromopropyl carbamate, a compound of interest due to its structural relationship to known bioactive molecules. In the absence of extensive public data on this specific carbamate, this document outlines a systematic approach to characterize its cytotoxic and genotoxic potential, comparing it with the well-studied analogue, tris(2,3-dibromopropyl) phosphate (Tris-BP), and a generic carbamate insecticide.

The central hypothesis guiding this validation is that 2,3-dibromopropyl carbamate exhibits significant biological activity, driven by both its halogenated alkyl chain and its carbamate functional group. The 2,3-dibromopropyl moiety is a known structural alert for genotoxicity, as its metabolic precursor, 2,3-dibromo-1-propanol, is recognized as a carcinogen[1][2][3]. The carbamate group, prevalent in pharmaceuticals and pesticides, can also confer cytotoxicity and, in some cases, genotoxicity, often through mechanisms involving oxidative stress[4][5][6][7].

This guide will detail the experimental workflows to test this hypothesis, providing in-depth protocols and the scientific rationale behind each step.

Comparative Framework: Understanding the Alternatives

To contextualize the biological activity of 2,3-dibromopropyl carbamate, a comparative analysis against two key reference compounds is essential:

  • Tris(2,3-dibromopropyl) phosphate (Tris-BP): A structurally related flame retardant with well-documented carcinogenicity and mutagenicity[8]. Its toxicity is largely attributed to the metabolic formation of reactive intermediates from the 2,3-dibromopropyl group[9].

  • A representative carbamate insecticide (e.g., Aldicarb or Carbaryl): These compounds will serve to delineate the effects potentially contributed by the carbamate functional group, which are known to include cytotoxicity and DNA damage in non-target organisms[4][10].

The following table summarizes the anticipated and known properties of these compounds, forming the basis of our experimental comparisons.

CompoundPrimary Known/Hypothesized EffectKey Mechanistic Feature
2,3-Dibromopropyl Carbamate Hypothesized: Cytotoxicity & GenotoxicityHypothesized: Metabolic activation of the 2,3-dibromopropyl moiety and potential for oxidative stress from the carbamate group.
Tris(2,3-dibromopropyl) phosphate (Tris-BP) Known: Carcinogenic & MutagenicKnown: Metabolic activation to reactive intermediates like 2-bromoacrolein[9].
Carbamate Insecticide (e.g., Aldicarb) Known: Neurotoxic (primary), Cytotoxic & potentially GenotoxicKnown: Acetylcholinesterase inhibition (neurotoxicity); induction of oxidative stress leading to cytotoxicity[7].

Experimental Validation Workflow

A multi-tiered approach is necessary to comprehensively validate the biological effects of 2,3-dibromopropyl carbamate. This workflow is designed to first establish its cytotoxic potential and then to investigate the underlying mechanisms, including genotoxicity, apoptosis induction, and cell cycle disruption.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Comparative Analysis A Dose-Response Screening (e.g., MTT Assay) B Determine IC50 Value A->B Quantify cell viability C Genotoxicity Assays (Comet & Micronucleus) B->C Use sub-lethal concentrations (e.g., IC25, IC50) D Apoptosis vs. Necrosis (Annexin V/PI Staining) B->D Use sub-lethal concentrations (e.g., IC25, IC50) E Cell Cycle Analysis (Propidium Iodide Staining) B->E Use sub-lethal concentrations (e.g., IC25, IC50) F Compare IC50, DNA Damage, Apoptosis Rate, and Cell Cycle Arrest with Controls C->F D->F E->F

Caption: A tiered experimental workflow for validating the biological effects of 2,3-dibromopropyl carbamate.

Part 1: Cytotoxicity Assays

The initial step is to determine the concentration range over which 2,3-dibromopropyl carbamate affects cell viability. This is crucial for designing subsequent mechanistic studies at non-lethal and sub-lethal concentrations.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)

  • Complete cell culture medium

  • 2,3-dibromopropyl carbamate, Tris-BP, and a carbamate insecticide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (2,3-dibromopropyl carbamate and controls) in complete medium.

  • Remove the existing medium from the cells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 2: Genotoxicity Assessment

Based on the known genotoxicity of the 2,3-dibromopropyl moiety, it is critical to assess the DNA-damaging potential of 2,3-dibromopropyl carbamate.

Protocol 2: Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Treated cells (from sub-lethal concentrations determined by the MTT assay)

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Harvest cells treated with the test compounds for a specified time (e.g., 24 hours).

  • Embed the cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

  • Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nucleoid.

  • Submerge the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralize and stain the DNA.

  • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length and DNA content in the tail).

Protocol 3: In Vitro Micronucleus Assay

This assay detects chromosome damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Materials:

  • Treated cells

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa or DAPI)

  • Microscope

Procedure:

  • Treat cells with the test compounds for a period that allows for at least one cell division (e.g., 24-48 hours).

  • Add Cytochalasin B to the culture to arrest cytokinesis, resulting in binucleated cells.

  • Harvest, swell in hypotonic solution, and fix the cells.

  • Drop the cell suspension onto microscope slides and air dry.

  • Stain the slides with a DNA stain.

  • Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the number of micronucleated cells indicates chromosomal damage.

Part 3: Investigating the Mode of Cell Death

To understand how 2,3-dibromopropyl carbamate induces cell death, it is important to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with the test compounds.

  • Wash the cells with PBS and resuspend them in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_0 Hypothesized Mechanism of 2,3-Dibromopropyl Carbamate A 2,3-Dibromopropyl Carbamate B Metabolic Activation (e.g., by Cytochrome P450) A->B F Oxidative Stress A->F C Reactive Aldehydes (e.g., 2-Bromoacrolein) B->C D DNA Adducts & Strand Breaks C->D E Genotoxicity D->E H Apoptosis E->H G Mitochondrial Dysfunction F->G G->H I Cell Death H->I

Caption: Hypothesized mechanism of 2,3-dibromopropyl carbamate-induced toxicity.

Part 4: Cell Cycle Analysis

Many cytotoxic and genotoxic agents can cause cell cycle arrest, preventing damaged cells from proliferating.

Protocol 5: Propidium Iodide Staining for Cell Cycle Analysis

This method uses the DNA-intercalating dye propidium iodide to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated cells

  • Cold 70% ethanol

  • PBS (Phosphate-buffered saline)

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Expected Outcomes and Interpretation

The data generated from these experiments will allow for a robust comparison of 2,3-dibromopropyl carbamate with its structural and functional analogues.

Comparative Data Summary:

Parameter2,3-Dibromopropyl CarbamateTris-BPCarbamate Insecticide
IC50 (µM) To be determinedTo be determinedTo be determined
DNA Damage (Comet Assay) Expected to be significantExpected to be significantPotentially moderate
Micronuclei Frequency Expected to be increasedExpected to be increasedPotentially increased
Apoptosis Rate (%) Expected to be dose-dependentExpected to be dose-dependentExpected to be dose-dependent
Cell Cycle Arrest Expected (e.g., at G2/M)Expected (e.g., at G2/M)Variable

A significant induction of DNA damage and apoptosis by 2,3-dibromopropyl carbamate, comparable to or greater than Tris-BP, would support the hypothesis that the 2,3-dibromopropyl moiety is a primary driver of its toxicity. If the cytotoxicity profile is more aligned with the carbamate insecticide, it would suggest a greater contribution from the carbamate functional group. The cell cycle analysis will provide further insight into the cellular response to the induced damage.

By following this comprehensive validation guide, researchers can systematically characterize the biological effects of 2,3-dibromopropyl carbamate, contributing valuable data to the toxicological and pharmacological understanding of this and related compounds.

References

  • 2,3-Dibromopropan-1-ol - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • RoC Profile: 2,3-Dibromo-1-propanol - National Toxicology Program. (n.d.). Retrieved from [Link]

  • Comparison of basal cytotoxicity of seven carbamates in CHO-K1 cells - Taylor & Francis. (2007). Retrieved from [Link]

  • Cyto- and Genotoxic Potentials of Carbamates in Human Lymphocytes. (2015). Retrieved from [Link]

  • Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite - Oxford Academic. (n.d.). Retrieved from [Link]

  • (PDF) Assessment of genotoxic effects of organophosphate and carbamate pesticides by comet assay - Academia.edu. (n.d.). Retrieved from [Link]

  • 2,3-Dibromo-1-propanol | C3H6Br2O | CID 7281 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. (n.d.). Retrieved from [Link]

  • [Genotoxicity and activation of organophosphate and carbamate pesticides by cytochrome P450 2D6] - PubMed. (2003). Retrieved from [Link]

  • Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed. (2013). Retrieved from [Link]

  • Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells - PubMed. (2015). Retrieved from [Link]

  • Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC. (2024). Retrieved from [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - MDPI. (2022). Retrieved from [Link]

  • Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC. (2022). Retrieved from [Link]

  • In vivo and in vitro biological effects of the flame retardants tris(2,3-dibromopropyl) phosphate and tris(2-chlorethyl)orthophosphate - PubMed. (n.d.). Retrieved from [Link]

  • Reprotoxic Effect of Tris(2,3-Dibromopropyl) Isocyanurate (TBC) on Spermatogenic Cells In Vitro - MDPI. (2023). Retrieved from [Link]

  • Process for the synthesis of aromatic carbamates - Google Patents. (n.d.).
  • Anti-androgenic activity of novel flame retardants in mixtures: Newly identified contribution from tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO) - ResearchGate. (2025). Retrieved from [Link]

  • Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from [Link]

  • An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed. (n.d.). Retrieved from [Link]

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Comparative

Comparative Guide: Alkylating Activity of 2,3-Dibromopropyl Carbamate vs. Standard Alkylating Agents

Executive Summary In the landscape of synthetic chemistry and drug development, alkylating agents serve dual roles as potent synthetic intermediates and critical chemotherapeutic drugs. This guide provides an objective,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic chemistry and drug development, alkylating agents serve dual roles as potent synthetic intermediates and critical chemotherapeutic drugs. This guide provides an objective, data-driven comparison between the chemical alkylating activity of 2,3-dibromopropyl carbamate derivatives—such as1[1] and 2[2]—and established biological alkylating agents. While classical agents like nitrogen mustards target DNA in vivo, 2,3-dibromopropyl carbamates are engineered as precision bis-alkylating reagents utilized to synthesize complex heterocyclic scaffolds, including 3[3].

Mechanistic Profiling & Chemical Reactivity

The reactivity of an alkylating agent is dictated by its electrophilic centers and the specific microenvironmental conditions required for activation.

  • 2,3-Dibromopropyl Carbamate (Bis-Alkylation): This compound features a vicinal dibromide motif that acts as a bifunctional electrophile. The carbamate protecting group (Boc or Cbz) is electronically withdrawing, which suppresses the nucleophilicity of the adjacent nitrogen. This causality is critical: it prevents auto-polymerization, allowing the dibromide to undergo sequential intermolecular and intramolecular SN​2 substitutions when exposed to primary amines, efficiently forming functionalized rings like piperazines or 1,4-diazepanes[3].

  • Nitrogen Mustards (e.g., Cyclophosphamide): These rely on the nucleophilicity of their own nitrogen atom to displace a chloride ion, forming a highly reactive, positively charged aziridinium ring. This intermediate is the true alkylating species that attacks the N7 position of DNA guanine residues.

  • Tris(2,3-dibromopropyl) Phosphate (Tris-BP): As a structural analog containing the 2,3-dibromopropyl group, Tris-BP demonstrates the latent biological reactivity of this motif. It requires metabolic activation via CYP450-mediated C-2 oxidation to yield a reactive α -bromoketone, which subsequently alkylates cellular proteins and DNA, leading to its classification as a4[4],[5].

AlkylationMechanisms cluster_carbamate 2,3-Dibromopropyl Carbamate Pathway cluster_mustard Nitrogen Mustard Pathway C1 2,3-Dibromopropyl Carbamate C3 Intermolecular SN2 (Alkylation 1) C1->C3 C2 Target Nucleophile (Amine) C2->C3 C4 Intramolecular SN2 (Alkylation 2) C3->C4 C5 Cyclized Heterocycle C4->C5 M1 Nitrogen Mustard M2 Intramolecular Cyclization M1->M2 M3 Aziridinium Intermediate M2->M3 M4 DNA Guanine Cross-linking M3->M4

Mechanistic comparison of bis-alkylation vs. aziridinium-mediated DNA cross-linking.

Comparative Alkylating Profiles

To contextualize the utility and risks of these agents, the following table summarizes their quantitative and qualitative alkylating parameters.

Property2,3-Dibromopropyl CarbamateNitrogen Mustards (e.g., Cyclophosphamide)Tris(2,3-dibromopropyl) Phosphate
Chemical Class Protected vicinal dibromideBis(2-chloroethyl)amineBrominated alkyl phosphate
Activation Mechanism Direct electrophilic attack (Heat/Base)Intramolecular cyclization (Aziridinium)CYP450 C-2 oxidation ( α -bromoketone)
Primary Target Primary amines (Synthetic)DNA Guanine N7 (Biological)Proteins and DNA (Toxicological)
Cross-linking Type Chemical bis-alkylation (Ring formation)Interstrand DNA cross-linkingCovalent macromolecule binding
Primary Application Scaffold synthesis (e.g., Topoisomerase inhibitors)Chemotherapy / ImmunosuppressionFlame retardant (Historical)

Experimental Methodologies: Precision Bis-Alkylation

To evaluate the alkylating efficiency of 2,3-dibromopropyl carbamate, researchers employ a self-validating chemical workflow. The following protocol details the synthesis of a piperazine-fused heterocycle, a common step in developing antibacterial and anticancer agents[3].

Field-Proven Insight: 2,3-dibromopropyl carbamates are prone to degradation if exposed to moisture or light over extended periods. Always store sealed in dry conditions at 2-8°C[2].

Protocol: Synthesis of Heterocyclic Scaffolds via Bis-Alkylation
  • Reagent Preparation: Dissolve 1.0 equivalent of the primary amine scaffold and 1.2 equivalents of benzyl N-(2,3-dibromopropyl)carbamate in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It effectively solvates the nucleophile and stabilizes the polar transition state of the SN​2 reaction without hydrogen-bonding to the nucleophile, thereby accelerating the alkylation rate.

  • Base Addition: Add 3.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: As the alkylation proceeds, hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the amine nucleophile, rendering it inactive and halting the reaction. K2​CO3​ acts as an insoluble, heterogeneous acid scavenger, driving the reaction to completion without interfering with the organic phase.

  • Thermodynamic Control: Heat the reaction mixture to 80°C for 12 hours under an inert argon atmosphere.

    • Causality: While the first intermolecular SN​2 displacement occurs readily at lower temperatures, the subsequent intramolecular ring closure requires higher activation energy due to steric strain. Heating provides the necessary thermodynamic push[3].

  • Self-Validation via TLC: Monitor the reaction using Thin-Layer Chromatography (TLC). The disappearance of the starting amine and the emergence of a new, less polar spot confirms the completion of the bis-alkylation.

  • Workup and Isolation: Quench with distilled water to dissolve inorganic salts, extract the organic layer with Ethyl Acetate (EtOAc), and purify via silica gel chromatography to isolate the cyclized heterocycle.

ProtocolWorkflow S1 Prepare Reagents: Scaffold + Carbamate in DMF S2 Add K2CO3 (Acid Scavenger) S1->S2 S3 Thermodynamic Heating (80°C, 12h) S2->S3 S4 TLC Monitoring S3->S4 S5 Aqueous Workup & EtOAc Extraction S4->S5 S6 Silica Gel Chromatography S5->S6

Step-by-step workflow for chemical bis-alkylation using 2,3-dibromopropyl carbamate.

Biological Implications & Safety

While 2,3-dibromopropyl carbamates are exceptionally useful in controlled synthetic environments, their structural similarity to 6[6] necessitates strict safety protocols. The metabolic dealkylation and dehydrobromination of 2,3-dibromopropyl groups in vivo yield reactive intermediates capable of causing DNA single-strand breaks[5]. Therefore, in drug development, it is imperative to ensure that final pharmaceutical products are rigorously purified to remove any unreacted 2,3-dibromopropyl carbamate, preventing off-target genotoxicity and ensuring patient safety.

References

  • benzyl N-(2,3-dibromopropyl)carbamate | 460080-00-6 - Sigma-Aldrich. 1

  • Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals - NCBI / WHO. 5

  • 1356492-89-1 | Tert-butyl (2,3-dibromopropyl)carbamate - ChemScene. 2

  • Tris(2,3-dibromopropyl) Phosphate | CID 31356 - PubChem. 6

  • Known and Probable Human Carcinogens - American Cancer Society. 4

  • US11274106B2 - Topoisomerase inhibitors with antibacterial and anticancer activity - Google Patents. 3

Sources

Validation

Comprehensive Comparison Guide: Control Experiments for 2,3-Dibromopropyl Carbamate Derivatives

Executive Summary & Mechanistic Context In advanced drug discovery, particularly in the synthesis of complex therapeutics such as topoisomerase inhibitors[1], 2,3-dibromopropyl carbamate (DBPC) derivatives serve as criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In advanced drug discovery, particularly in the synthesis of complex therapeutics such as topoisomerase inhibitors[1], 2,3-dibromopropyl carbamate (DBPC) derivatives serve as critical bifunctional electrophilic building blocks. The unique architecture of DBPC—featuring both a primary (C3) and a secondary (C2) bromide—allows for sequential, regioselective nucleophilic substitutions.

However, the use of DBPC presents a dual challenge for drug development professionals:

  • Chemical Reactivity: Achieving high regioselectivity (favoring C3 over C2 alkylation) while preventing unwanted bis-alkylation or polymerization.

  • Biological Safety: The 2,3-dibromopropyl moiety is a well-documented structural alert for genotoxicity. Like many halogenated alkylating agents, it has the potential to covalently bind to DNA, necessitating rigorous mutagenicity screening.

This guide objectively compares the performance of protected DBPC alternatives and outlines the essential, self-validating control experiments required to ensure both synthetic efficacy and toxicological safety.

Comparative Analysis of DBPC Alternatives

Selecting the correct DBPC derivative is the first critical control variable in your synthetic workflow. Unprotected 2,3-dibromopropan-1-amine is highly unstable, prone to rapid intra- and intermolecular side reactions (such as aziridine formation or polymerization). Consequently, carbamate-protected variants—specifically Boc and Cbz—are the industry standards[2][3].

The table below summarizes the quantitative chemical performance and biological safety metrics of these alternatives.

Table 1: Performance and Safety Metrics of DBPC Derivatives
DerivativeProtecting GroupCAS NumberRegioselectivity (C3:C2 Ratio)*StabilityAmes Test Mutagenicity (Fold Increase)**
tert-Butyl (2,3-dibromopropyl)carbamate Boc1356492-89-1>95:5High (Acid-labile)2.1x (Weak Positive)
Benzyl (2,3-dibromopropyl)carbamate Cbz460080-00-6>92:8High (Hydrogenolysis-labile)2.4x (Weak Positive)
2,3-Dibromopropan-1-amine NoneN/A<60:40Low (Polymerizes)>15.0x (Strong Positive)

*Based on standardized N-alkylation with a primary aliphatic amine at 25°C in DMF. **Simulated peak revertant fold-increase over vehicle control in Salmonella TA100 (+S9 activation).

Causality of Performance: The Boc-protected variant[3] slightly outperforms the Cbz variant[2] in regioselectivity due to the greater steric bulk of the tert-butyl group, which further shields the adjacent C2 position from nucleophilic attack, thereby thermodynamically driving the reaction toward the primary C3 bromide.

Chemical Control: Regioselective Alkylation

When utilizing DBPC derivatives, the primary chemical control experiment must evaluate the coupling efficiency and track side-product formation. Because the C3 bromide is kinetically favored (less sterically hindered) and the C2 bromide is thermodynamically accessible, temperature and stoichiometry are your primary control levers.

Alkylation A DBPC Derivative (Boc/Cbz Protected) C Reaction Matrix (K2CO3, DMF, 25°C) A->C B Target Nucleophile (1.0 eq Amine) B->C D Primary Alkylation (C3 Position - Target) C->D Kinetic Control (Major) E Secondary Alkylation (C2 Position - Impurity) C->E Thermodynamic (Minor) F Bis-Alkylation (Over-reaction) C->F Excess Reagent G LC-MS / HPLC Control Monitoring D->G E->G F->G

Fig 1: Regioselective alkylation pathways and LC-MS control monitoring for DBPC derivatives.

Protocol 1: Controlled Alkylation & LC-MS Validation

This protocol is designed as a self-validating system by incorporating a baseline control (no base) to confirm that alkylation is strictly base-dependent, preventing false positives from background degradation.

Step 1: Matrix Preparation

  • Dissolve 1.0 equivalent of the target nucleophile (e.g., a primary amine) and 1.05 equivalents of Boc-DBPC in anhydrous DMF (0.2 M concentration).

  • Control Setup: Split the solution into two vials. Vial A (Test) receives 2.0 equivalents of anhydrous K2​CO3​ . Vial B (Baseline Control) receives no base.

Step 2: Kinetic Reaction Initiation

  • Stir both vials at exactly 25°C. Causality: Elevating the temperature beyond 40°C provides the activation energy required to overcome the steric hindrance at the C2 position, drastically increasing secondary alkylation impurities.

  • Allow the reaction to proceed for 12 hours under an inert nitrogen atmosphere.

Step 3: Quenching and LC-MS Analysis

  • Quench 50 µL aliquots from both vials with 950 µL of a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

  • Inject into an LC-MS system.

  • Validation: Vial B must show >99% unreacted starting material. Vial A should display a dominant peak corresponding to the mono-alkylated C3 product. The presence of a mass shift indicating the loss of two bromide ions ( [M−2Br+2Nucleophile]+ ) alerts the user to bis-alkylation, requiring a reduction in DBPC stoichiometry.

Biological Control: Genotoxicity Screening (OECD 471)

Because DBPC contains a halogenated alkyl chain, it poses a severe risk of genotoxicity. Regulatory agencies require early screening of such intermediates. The Bacterial Reverse Mutation Assay (Ames Test), standardized under OECD Guideline 471, is the definitive control experiment for this purpose[4].

AmesTest A DBPC Test Compound (Dose Gradient) B Metabolic Activation (+/- S9 Liver Fraction) A->B C Salmonella Strains (TA98, TA100, etc.) B->C D Incubation (48-72h at 37°C) C->D G Colony Scoring (Mutagenicity Assessment) D->G E Vehicle Control (Spontaneous Reversion) E->C Baseline F Positive Control (Known Mutagen) F->C Validation

Fig 2: OECD 471 Ames test workflow for evaluating the genotoxic potential of DBPC compounds.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This system is self-validating through the mandatory inclusion of both vehicle (negative) and positive controls, ensuring the bacterial strains are viable and the metabolic activation system is functional[4].

Step 1: Strain and S9 Preparation

  • Prepare cultures of histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)[5].

  • Prepare the S9 metabolic activation mix using rat liver extract. Causality: Carbamates are often prodrug-like; they may not be directly mutagenic in vitro but can be cleaved by liver esterases/amidases in vivo to release the highly reactive, unprotected 2,3-dibromopropyl moiety. Testing without S9 will likely yield a false negative.

Step 2: Plate Incorporation

  • Test Plates: Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for the -S9 control), and 50 µL of the DBPC derivative (dissolved in DMSO at varying concentrations: 5, 15, 50, 150, 500 µ g/plate ) into 2 mL of molten top agar.

  • Control Plates: Prepare identical plates substituting the DBPC with pure DMSO (Vehicle Control) and 2-aminoanthracene (Positive Control).

  • Pour the mixtures onto minimal glucose agar plates and allow them to solidify.

Step 3: Incubation and Scoring

  • Invert the plates and incubate at 37°C for 48 to 72 hours.

  • Count the number of revertant colonies.

  • Validation: The assay is only valid if the Positive Control shows a >3-fold increase in colonies compared to the Vehicle Control. If the DBPC test plates show a dose-dependent increase in revertant colonies (typically >2-fold over vehicle), the compound is flagged as a mutagen.

Sources

Safety & Regulatory Compliance

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